YF-2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(dimethylamino)ethoxy]-6-ethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClF3N2O3/c1-4-28-16-6-5-7-17(29-11-10-26(2)3)18(16)19(27)25-13-8-9-15(21)14(12-13)20(22,23)24/h5-9,12H,4,10-11H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHLDFAKTWDTOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)OCCN(C)C)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311423-89-8 | |
| Record name | YF-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1311423898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | YF-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5WK32GRK4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of a plausible synthetic pathway for N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide, a complex benzamide derivative. The proposed synthesis involves a multi-step sequence, including the preparation of a key substituted benzoic acid intermediate followed by an amide coupling reaction. This guide details the experimental protocols, presents key data in a structured format, and includes a visual representation of the synthetic workflow.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The primary disconnection is at the amide bond, leading to two key precursors: 2-(2-(dimethylamino)ethoxy)-6-ethoxybenzoic acid (a substituted benzoic acid) and 4-chloro-3-(trifluoromethyl)aniline (a commercially available aniline derivative). The synthesis of the benzoic acid intermediate is the more complex part of the pathway, starting from the readily available 2,6-dihydroxybenzoic acid.
Synthesis Pathway
The proposed forward synthesis is outlined in the following schematic diagram:
Experimental Protocols
The following protocols are proposed for the synthesis of the target molecule.
Step 1: Esterification of 2,6-Dihydroxybenzoic Acid
-
Reaction: 2,6-Dihydroxybenzoic acid is converted to its methyl ester to protect the carboxylic acid functionality.
-
Procedure: To a solution of 2,6-dihydroxybenzoic acid (1.0 eq) in methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is heated to reflux and stirred for 4-6 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to afford Methyl 2,6-dihydroxybenzoate.
Step 2: Selective Ethylation of Methyl 2,6-dihydroxybenzoate
-
Reaction: One of the hydroxyl groups is selectively ethylated using ethyl iodide.
-
Procedure: To a solution of Methyl 2,6-dihydroxybenzoate (1.0 eq) in acetone, anhydrous potassium carbonate (1.1 eq) is added, and the mixture is stirred at room temperature for 30 minutes. Ethyl iodide (1.1 eq) is then added, and the reaction mixture is heated to reflux for 8-12 hours. The reaction progress is monitored by TLC. After completion, the inorganic salts are filtered off, and the solvent is evaporated. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Methyl 2-ethoxy-6-hydroxybenzoate.
Step 3: Synthesis of Methyl 2-(2-(dimethylamino)ethoxy)-6-ethoxybenzoate
-
Reaction: The remaining hydroxyl group is alkylated with 2-(dimethylamino)ethyl chloride.
-
Procedure: To a solution of Methyl 2-ethoxy-6-hydroxybenzoate (1.0 eq) in anhydrous THF at 0°C under an inert atmosphere, sodium hydride (60% dispersion in mineral oil, 1.2 eq) is added portion-wise. The mixture is stirred at 0°C for 30 minutes, after which a solution of 2-(dimethylamino)ethyl chloride hydrochloride (1.2 eq) and triethylamine (1.2 eq) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched by the slow addition of water. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give Methyl 2-(2-(dimethylamino)ethoxy)-6-ethoxybenzoate.
Step 4: Hydrolysis of the Ester
-
Reaction: The methyl ester is hydrolyzed to the corresponding carboxylic acid.
-
Procedure: Methyl 2-(2-(dimethylamino)ethoxy)-6-ethoxybenzoate (1.0 eq) is dissolved in a mixture of methanol and water. Sodium hydroxide (2.0 eq) is added, and the mixture is heated to reflux for 2-4 hours. After cooling to room temperature, the methanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether to remove any unreacted ester. The aqueous layer is then acidified to pH 4-5 with concentrated hydrochloric acid, resulting in the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-(2-(dimethylamino)ethoxy)-6-ethoxybenzoic acid.
Step 5: Amide Coupling
-
Reaction: The synthesized carboxylic acid is coupled with 4-chloro-3-(trifluoromethyl)aniline to form the final product.
-
Procedure: To a solution of 2-(2-(dimethylamino)ethoxy)-6-ethoxybenzoic acid (1.0 eq) in anhydrous DMF under an inert atmosphere are added HATU (1.1 eq) and DIPEA (3.0 eq). The mixture is stirred at room temperature for 15 minutes. 4-Chloro-3-(trifluoromethyl)aniline (1.0 eq) is then added, and the reaction is stirred at room temperature for 12-24 hours. The reaction mixture is poured into water, and the product is extracted with ethyl acetate. The combined organic layers are washed with saturated lithium chloride solution, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate or dichloromethane/methanol gradient) to afford N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide.
Data Presentation
Table 1: Starting Materials and Reagents
| Compound/Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2,6-Dihydroxybenzoic acid | C₇H₆O₄ | 154.12 | Starting Material |
| Methanol | CH₄O | 32.04 | Reagent/Solvent |
| Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst |
| Ethyl Iodide | C₂H₅I | 155.97 | Reagent |
| Potassium Carbonate | K₂CO₃ | 138.21 | Base |
| Sodium Hydride | NaH | 24.00 | Base |
| 2-(Dimethylamino)ethyl chloride hydrochloride | C₄H₁₁Cl₂N | 144.04 | Reagent |
| Sodium Hydroxide | NaOH | 40.00 | Reagent |
| 4-Chloro-3-(trifluoromethyl)aniline | C₇H₅ClF₃N | 195.57 | Starting Material |
| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | Coupling Reagent |
| DIPEA | C₈H₁₉N | 129.24 | Base |
| DMF | C₃H₇NO | 73.09 | Solvent |
Table 2: Intermediates and Final Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Methyl 2,6-dihydroxybenzoate | C₈H₈O₄ | 168.15 |
| Methyl 2-ethoxy-6-hydroxybenzoate | C₁₀H₁₂O₄ | 196.20 |
| Methyl 2-(2-(dimethylamino)ethoxy)-6-ethoxybenzoate | C₁₅H₂₃NO₄ | 281.35 |
| 2-(2-(Dimethylamino)ethoxy)-6-ethoxybenzoic acid | C₁₄H₂₁NO₄ | 267.32 |
| N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide | C₂₀H₂₂ClF₃N₂O₃ | 430.85 |
Conclusion
The proposed synthesis pathway provides a viable route to N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide. The key challenges lie in the selective alkylation of the dihydroxybenzoic acid intermediate, which can be addressed through a protection-alkylation-alkylation-deprotection sequence. The final amide coupling can be achieved using standard, robust coupling reagents. This guide serves as a foundational document for researchers and professionals in the field of drug discovery and development, enabling the synthesis and further investigation of this and structurally related compounds. Optimization of reaction conditions and purification methods will be necessary to achieve high yields and purity of the final product.
YF-2 Compound: A Technical Guide to its Structure and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
YF-2 is a novel small molecule compound identified as a first-in-class activator of histone acetyltransferases (HATs). Specifically, it targets the CREB-binding protein (CBP) and its paralog p300, as well as p300/CBP-associated factor (PCAF) and GCN5. By allosterically activating these key epigenetic regulators, this compound enhances histone acetylation, leading to the modulation of gene expression. This activity gives this compound significant therapeutic potential, particularly in oncology and neurodegenerative diseases. This document provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to this compound.
Chemical Structure
The chemical structure of this compound is provided below. The structure was rendered from its SMILES (Simplified Molecular Input Line Entry System) notation.
Chemical Formula: C₂₀H₂₂ClF₃N₂O₃ Molecular Weight: 430.85 g/mol CAS Number: 1311423-89-8 SMILES: CCOC1=C(C(=CC=C1)OCCN(C)C)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Mechanism of Action
This compound functions as a highly selective, blood-brain-barrier permeable activator of histone acetyltransferases (HATs). Unlike many epigenetic modulators that act as inhibitors, this compound enhances the enzymatic activity of CBP/p300 and GCN5/PCAF. This activation is achieved through an allosteric mechanism.
Recent studies in the context of Diffuse Large B-Cell Lymphoma (DLBCL) have elucidated that this compound interacts with the bromodomain and RING domains of CBP/p300.[1][2] This interaction induces a conformational change in the catalytic pocket, facilitating increased acetylation.[1] Furthermore, this compound promotes the autoacetylation of CBP/p300, which is a critical step for maintaining their normal function and further enhancing their enzymatic activity.[1]
The downstream effects of this compound-mediated HAT activation are profound, leading to increased acetylation of histone and non-histone proteins. A key consequence is the modulation of the p53:BCL6 axis. By inducing CBP/p300-mediated acetylation of p53 and BCL6, this compound can influence critical cellular processes such as apoptosis and cell cycle progression.[1][2] Additionally, this compound has been shown to upregulate the interferon-gamma pathway, leading to increased expression of MHC Class I and II, suggesting a role in restoring immune surveillance.[1]
Quantitative Data
The following tables summarize the available quantitative data for the this compound compound, detailing its enzymatic activation, cellular activity, and biophysical interactions.
Table 1: In Vitro Enzymatic Activity of this compound
| Target Enzyme | Assay Type | Parameter | Value (µM) |
| CBP | Cell-free HAT activation | EC50 | 2.75[3] |
| p300 | Cell-free p53 acetylation | EC50 | 6.05[1] |
| PCAF | Cell-free HAT activation | EC50 | 29.04[3] |
| GCN5 | Cell-free HAT activation | EC50 | 49.31[3] |
| p300 | Cell-free BCL6 acetylation | IC50 | 1.58[2] |
Table 2: Cellular Activity of this compound in DLBCL Cell Lines
| Cell Line | Genotype | Assay Type | Parameter | Value (µM) |
| OCI-Ly7 | EP300 +/- | Annexin V / CellTiter Glo | IC50 | 14.05[1] |
| OCI-Ly7 | Wild-type | Annexin V / CellTiter Glo | IC50 | 23.7[1] |
Table 3: Biophysical Interaction of this compound with CBP/p300
| Protein Domain | Assay Type | Parameter | Value (°C) |
| p300 catalytic core | Thermal Shift Assay | ΔTm | -2.9[1] |
| CBP catalytic core | Thermal Shift Assay | ΔTm | -3.4[1] |
| Bromodomain | Thermal Shift Assay | ΔTm | -5.6[1] |
Experimental Protocols
Detailed experimental protocols for this compound are not yet widely available in peer-reviewed literature. However, based on the nature of the compound and the reported assays, the following methodologies are representative of the techniques likely employed.
Histone Acetyltransferase (HAT) Activity Assay (General Protocol)
This protocol describes a common method for measuring HAT activity, which can be adapted to assess the activation by this compound.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF).
-
Reconstitute recombinant HAT enzyme (CBP, p300, PCAF, or GCN5) in the reaction buffer.
-
Prepare a histone substrate solution (e.g., H3 or H4 peptides or core histones) in the reaction buffer.
-
Prepare a solution of Acetyl-Coenzyme A (Acetyl-CoA), which can be radiolabeled ([³H] or [¹⁴C]) or unlabeled depending on the detection method.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a microplate, combine the reaction buffer, histone substrate, and varying concentrations of this compound (or vehicle control).
-
Initiate the reaction by adding the HAT enzyme and Acetyl-CoA.
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).
-
-
Detection and Analysis:
-
Radiometric Detection: If using radiolabeled Acetyl-CoA, spot the reaction mixture onto a filter paper, wash to remove unincorporated Acetyl-CoA, and measure the incorporated radioactivity using a scintillation counter.
-
Colorimetric/Fluorometric Detection: For unlabeled assays, the production of Coenzyme A can be coupled to a colorimetric or fluorometric reporter system.[4]
-
Plot the measured activity against the concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.
-
Thermal Shift Assay (TSA)
TSA is used to assess the direct binding of a ligand to a protein by measuring changes in the protein's thermal stability.
-
Reagent Preparation:
-
Prepare a buffer solution for the protein of interest (e.g., HEPES buffer with appropriate salts).
-
Dilute the purified target protein (e.g., CBP/p300 catalytic core or bromodomain) to the desired concentration in the assay buffer.
-
Prepare a stock solution of a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a PCR plate, mix the protein solution, the fluorescent dye, and either this compound or a vehicle control.
-
Seal the plate and place it in a real-time PCR instrument.
-
-
Data Acquisition and Analysis:
-
Program the instrument to slowly increase the temperature in small increments (e.g., 1°C per minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).
-
Measure the fluorescence intensity at each temperature increment.
-
Plot the fluorescence intensity versus temperature to generate a melting curve.
-
The melting temperature (Tm) is the midpoint of the transition. The change in Tm (ΔTm) in the presence of this compound indicates a direct interaction.[5]
-
Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound in DLBCL and a general experimental workflow for its characterization.
Caption: Proposed signaling pathway of this compound in DLBCL.
Caption: General experimental workflow for the characterization of this compound.
References
A Technical Guide to the Solubility of N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide
Affiliation: Google Research
Abstract
This technical guide outlines the methodologies for determining the aqueous solubility of the active pharmaceutical ingredient (API) N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this document focuses on providing detailed experimental protocols for established methods of solubility assessment, namely thermodynamic and kinetic solubility assays. These protocols are designed to be utilized by researchers, scientists, and drug development professionals. The guide also includes visualizations of experimental workflows and a summary of key factors influencing API solubility to aid in experimental design and data interpretation.
Introduction
N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide is a chemical compound with the molecular formula C₂₀H₂₂ClF₃N₂O₃ and a molecular weight of 430.85 g/mol [1]. As with any potential therapeutic agent, understanding its solubility is critical for drug discovery and development. Solubility influences key parameters such as bioavailability, formulation design, and the reliability of in vitro assays[2][3][4][5]. Poor aqueous solubility can present significant challenges during preclinical and clinical development[5][6].
This guide details the two primary methods for solubility determination:
-
Thermodynamic Solubility: This measures the equilibrium concentration of a compound in a saturated solution, where the dissolved and undissolved forms of the compound are in equilibrium[3][5]. The shake-flask method is considered the gold standard for determining thermodynamic solubility[3][7][8].
-
Kinetic Solubility: This refers to the concentration at which a compound, initially dissolved in a solvent like dimethyl sulfoxide (DMSO), begins to precipitate when added to an aqueous buffer[3][9][10]. This high-throughput method is often used in the early stages of drug discovery[8][9].
Experimental Protocols
The following sections provide detailed protocols for determining the thermodynamic and kinetic solubility of N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide.
This method is widely regarded as the most reliable for measuring equilibrium solubility[3][7].
Objective: To determine the equilibrium concentration of the compound in a specified aqueous buffer at a controlled temperature.
Materials:
-
N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide (solid form)[1]
-
Aqueous buffers (e.g., phosphate-buffered saline (PBS) at pH 7.4, simulated gastric fluid (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8))[2][11]
-
Stoppered flasks or vials
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detection[5][7]
-
Analytical balance
-
pH meter
Procedure:
-
Preparation: Add an excess amount of the solid compound to a stoppered flask containing a known volume of the selected aqueous buffer. It is crucial to ensure there is undissolved solid present to confirm saturation[3][7].
-
Equilibration: Place the flasks in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C)[6]. The samples should be agitated for a sufficient period to reach equilibrium, typically 24 to 72 hours[3][8]. The long incubation time is particularly important for poorly soluble compounds[7].
-
Phase Separation: After equilibration, remove the flasks and allow them to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, centrifuge the samples or filter the supernatant through a syringe filter[3][9].
-
Sample Analysis: Quantify the concentration of the dissolved compound in the clear supernatant using a validated HPLC-UV method. A calibration curve should be prepared using standard solutions of the compound in the same buffer[2][7].
-
pH Measurement: Measure the pH of the suspension at the beginning and end of the experiment to ensure it has not significantly changed[7].
This high-throughput method is suitable for early drug discovery screening[8][9][10].
Objective: To determine the concentration at which the compound precipitates from an aqueous buffer following the addition of a concentrated stock solution in DMSO.
Materials:
-
N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., PBS at pH 7.4)
-
96-well microplates
-
Plate shaker
-
Plate reader capable of nephelometry or UV-Vis spectroscopy
-
Alternatively, an HPLC-MS system for concentration analysis after filtration[9]
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Add the DMSO stock solution to the aqueous buffer in a 96-well plate and perform serial dilutions. It is important to keep the final DMSO concentration below 1% to minimize its effect on solubility[8].
-
Incubation: Shake the microplate for a set period, typically around 2 hours, at a controlled temperature (e.g., 25°C)[9].
-
Precipitation Detection: The point of precipitation can be detected by nephelometry (light scattering)[9]. Alternatively, the solutions can be filtered, and the concentration of the dissolved compound in the filtrate can be measured by UV-Vis spectroscopy or HPLC-MS/MS, using a calibration curve[9][10].
Data Presentation
The results from these experiments should be tabulated for clear comparison.
Table 1: Summary of Experimental Parameters for Solubility Determination
| Parameter | Thermodynamic Solubility (Shake-Flask) | Kinetic Solubility |
| Principle | Equilibrium between dissolved and undissolved compound | Precipitation from a supersaturated solution |
| Starting Material | Solid compound | Concentrated DMSO stock solution |
| Incubation Time | 24 - 72 hours[3][8] | ~ 2 hours[9] |
| Temperature | Controlled (e.g., 25°C or 37°C)[6] | Controlled (e.g., 25°C)[9] |
| pH | Tested across a physiological range (e.g., 1.2, 4.5, 6.8, 7.4)[11] | Typically at a single pH (e.g., 7.4) |
| Analytical Method | HPLC-UV[5][7] | Nephelometry, UV-Vis, or LC-MS/MS[9][10] |
| Throughput | Low | High |
| Application | Lead optimization, formulation development[9] | Early drug discovery, high-throughput screening[8][9] |
Visualizations
The following diagrams illustrate the experimental workflows and key concepts related to solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Kinetic Solubility Determination.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. evotec.com [evotec.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. m.youtube.com [m.youtube.com]
- 9. enamine.net [enamine.net]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [slack.protocols.io:8443]
- 11. who.int [who.int]
YF-2: A Technical Guide to a First-in-Class Histone Acetyltransferase Activator
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the discovery, mechanism of action, and historical development of YF-2, a pioneering activator of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).
Introduction: The Epigenetic Challenge and the Advent of this compound
In the landscape of oncology, particularly in germinal center (GC) B-cell lymphomas like Diffuse Large B-Cell Lymphoma (DLBCL), a significant portion of cases are driven by epigenetic dysregulation.[1][2] A common characteristic is the presence of monoallelic inactivating mutations in the genes encoding the histone acetyltransferases (HATs) EP300 (p300) and CREBBP (CBP).[1][2] These enzymes play a critical role in regulating gene expression by adding acetyl groups to histone tails, leading to a more open chromatin structure accessible to transcription machinery.
The existence of an intact, functional allele in these cancer cells presented a unique therapeutic opportunity: to pharmacologically enhance the activity of the wild-type HAT to compensate for the mutated one. This hypothesis led to the development of this compound, a first-in-class, small-molecule HAT activator.[1][3] this compound has demonstrated selective cytotoxicity against HAT-mutated lymphoma cells and represents a novel strategy to target epigenetic vulnerabilities in cancer.[1][4]
Discovery and Development
This compound was identified through a systematic screening of a chemical library designed to find compounds with HAT-activating properties. Researchers from Columbia University designed and synthesized a library of novel chemical entities, ultimately focusing on a series of analogues sharing an N-phenylbenzamide scaffold.[4]
The screening process evaluated the cytotoxic effects of these compounds across a panel of DLBCL cell lines with known HAT mutation statuses. From this screen, this compound emerged as the lead compound due to its superior selectivity in inducing cytotoxicity in cell lines harboring EP300 mutations compared to those with wild-type EP300.[4] This selective activity validated the initial hypothesis and positioned this compound for further mechanistic and preclinical investigation.
Mechanism of Action: Allosteric Activation of p300/CBP
This compound employs an allosteric mechanism to enhance the catalytic activity of p300/CBP. Unlike a direct agonist that might bind to the active site, this compound interacts with regulatory domains of the enzyme.
A key feature of p300/CBP is a regulatory loop within its catalytic domain that undergoes autoacetylation, a process crucial for its full enzymatic activity.[1][2] this compound was found to significantly induce this autoacetylation, thereby "switching on" the enzyme.[1][2]
Thermal shift assays revealed that this compound does not bind directly to the catalytic domain. Instead, it interacts with the bromodomain and RING domains of the p300/CBP catalytic core.[1][2][3] This binding is proposed to induce a conformational change that facilitates autoacetylation of the regulatory loop and enhances the enzyme's ability to acetylate its substrates.
Once activated, p300/CBP acetylates a range of targets crucial for tumor suppression and immune surveillance, including:
-
Histones: this compound treatment leads to increased acetylation of H3K27 and H3K18.[4]
-
p53: The tumor suppressor protein p53 is a known substrate of p300. This compound enhances p53 acetylation.[4]
-
BCL6: this compound induces p300-mediated acetylation of the oncoprotein BCL6, which abrogates its activity.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Enzymatic Activity of this compound
| Target Enzyme | Assay Type | Metric | Value | Reference |
|---|---|---|---|---|
| CBP | HAT Activity | EC50 | 2.75 µM | [6] |
| PCAF | HAT Activity | EC50 | 29.04 µM | [6] |
| GCN5 | HAT Activity | EC50 | 49.3 µM | [6] |
| p300 | H3K18 Acetylation | EC50 | 1.656 nM | [4] |
| p300 | H3K27 Acetylation | EC50 | 38.64 nM | [4] |
| p300 | BCL6 Acetylation | IC50 | 1.58 µM |[1][2] |
Table 2: Cellular Cytotoxicity of this compound in DLBCL Cell Lines
| Cell Line | EP300/HAT Status | Metric | Value | Reference |
|---|---|---|---|---|
| SUDHL-6 | Mutated | IC50 | 5 µM | [4] |
| (Generic) | Wild-Type | IC50 | 19 µM | [4] |
| SUDHL-6 (Parental) | Mutated | IC50 | 7.22 µM | [1][2] |
| SUDHL-6 (Romidepsin Resistant) | Mutated | IC50 | 2.2 µM |[1][2] |
Table 3: this compound Interaction with p300/CBP via Thermal Shift Assay
| Protein/Domain | Metric | Value (°C) | Reference |
|---|---|---|---|
| Full p300 Catalytic Core | ΔTm | -2.9 | [1][2] |
| Full CBP Catalytic Core | ΔTm | -3.4 | [1][2] |
| p300/CBP Bromodomain | ΔTm | -5.6 | [1][2] |
| p300/CBP Catalytic Domain | ΔTm | No Shift |[1][2] |
Table 4: In Vivo Efficacy of this compound in Mouse Models
| Mouse Model | Treatment | Dosage | Outcome | Reference |
|---|---|---|---|---|
| Immunized BALB/c | This compound | 50 mg/kg for 10 days | Reduced splenic weight, B-cell frequency, and GC formation.[5][7] | [5][7] |
| Xenograft (DLBCL) | This compound Only | Not Specified | Median Survival: 23 days | [7] |
| Xenograft (DLBCL) | Control (Saline) | N/A | Median Survival: 20.5 days | [7] |
| Xenograft (DLBCL) | this compound + PD-1 Inhibitor | Not Specified | Median Survival: 36 days |[7] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize this compound.
In Vitro HAT Activity Assay (Cell-Free)
-
Objective: To measure the direct effect of this compound on the enzymatic activity of recombinant HATs.
-
Materials:
-
Recombinant p300/CBP enzyme.
-
Substrate: Histone H3 peptide or full-length p53 protein.
-
Acetyl-CoA (containing ¹⁴C-labeled acetyl group for radiometric detection or unlabeled for mass spectrometry).
-
This compound dissolved in DMSO.
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF).
-
-
Procedure:
-
Combine the recombinant HAT enzyme, substrate, and varying concentrations of this compound (or DMSO control) in the assay buffer.
-
Initiate the reaction by adding Acetyl-CoA.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding SDS-PAGE loading buffer).
-
Analyze the results:
-
Radiometric: Separate proteins by SDS-PAGE, expose the gel to a phosphor screen, and quantify the radiolabeled acetylated substrate.
-
Mass Spectrometry: Analyze the reaction mixture to quantify the abundance of specific acetylated peptides (e.g., Ac-H3K27).
-
-
Calculate EC50 values by plotting activity versus this compound concentration.
-
Thermal Shift Assay (TSA)
-
Objective: To determine if this compound directly binds to p300/CBP or its specific domains.
-
Materials:
-
Purified recombinant protein (e.g., full p300 catalytic core, isolated bromodomain).
-
SYPRO Orange dye.
-
This compound dissolved in DMSO.
-
Assay buffer.
-
Real-time PCR instrument capable of fluorescence detection over a temperature gradient.
-
-
Procedure:
-
Combine the purified protein, SYPRO Orange dye, and this compound (or DMSO control) in a PCR plate.
-
Place the plate in the real-time PCR instrument.
-
Apply a thermal ramp, increasing the temperature incrementally (e.g., from 25°C to 95°C).
-
Measure the fluorescence of SYPRO Orange at each temperature increment. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.
-
The melting temperature (Tm) is the point at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve.
-
A significant change in Tm (ΔTm) in the presence of this compound compared to the control indicates a direct binding interaction.
-
Cellular Viability Assay
-
Objective: To determine the cytotoxic effect of this compound on different cell lines.
-
Materials:
-
DLBCL cell lines (e.g., SUDHL-6 for HAT-mutated, OCI-Ly1 for HAT-wildtype).
-
Cell culture medium and supplements.
-
This compound stock solution.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Add the viability reagent (e.g., CellTiter-Glo®) to each well. This reagent measures ATP levels, an indicator of metabolically active cells.
-
Incubate as per the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize the results to DMSO-treated control cells and plot cell viability against this compound concentration to calculate the IC50 value.
-
This compound and Immune Modulation
Beyond direct cytotoxicity, a critical downstream effect of this compound is the modulation of the tumor immune microenvironment. In DLBCL, HAT mutations and BCL6 overexpression contribute to immune evasion, partly by downregulating the expression of Major Histocompatibility Complex (MHC) class I and II molecules, which are essential for antigen presentation to T-cells.[5][7]
Treatment with this compound has been shown to upregulate MHC-I and MHC-II expression in DLBCL cells in a dose-dependent manner.[5][7] This is a direct consequence of HAT activation and the subsequent remodeling of chromatin at the MHC gene loci. Furthermore, in vivo studies demonstrated that this compound treatment can modulate immune cell populations, leading to a reduction in CD4+ helper T-cells and an increase in CD8+ cytotoxic T-cells.[5] This shift towards a more cytotoxic T-cell profile, combined with enhanced antigen presentation, creates a more favorable environment for an anti-tumor immune response. This mechanism provides a strong rationale for combining this compound with immune checkpoint inhibitors, a synergy confirmed in preclinical models where the combination significantly improved survival over either agent alone.[7]
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Monoallelic CREBBP / EP300 Mutations in Germinal Center-Derived B-Cell Lymphoma with a First-in-Class Histone Acetyltransferase Activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. selleckchem.com [selleckchem.com]
- 7. First-in-class HAT activator enhances immune checkpoint inhibitors | BioWorld [bioworld.com]
"Molecular weight and formula of N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and a plausible synthetic approach for N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide, a compound of significant interest in the field of epigenetics.
Core Compound Information
N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide, also known as YF-2, is a small molecule identified as a potent activator of histone acetyltransferases (HATs). Its ability to modulate epigenetic mechanisms makes it a valuable tool for research and a potential therapeutic agent.
Molecular Weight and Formula
The fundamental chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C20H22ClF3N2O3 |
| Molecular Weight | 430.85 g/mol |
Biological Activity and Quantitative Data
This compound is a highly selective, blood-brain-barrier permeable activator of histone acetyltransferases (HATs).[1] It has demonstrated activity against several HATs, with varying degrees of potency. The table below summarizes the available quantitative data regarding its half-maximal effective concentrations (EC50).
| Target Enzyme | EC50 (μM) |
| CBP | 2.75 |
| PCAF | 29.04 |
| GCN5 | 49.31 |
Signaling Pathway and Mechanism of Action
This compound functions by allosterically activating histone acetyltransferases, specifically members of the p300/CBP family. The proposed mechanism involves this compound binding to the RING and bromodomain regions of the HAT enzyme. This interaction induces a conformational change in the catalytic domain, leading to enhanced acetyltransferase activity and autoacetylation of the enzyme, which further boosts its function. This activation results in the increased acetylation of histone proteins, a key event in chromatin remodeling and gene expression regulation.
Caption: Proposed mechanism of this compound action on histone acetyltransferases.
Experimental Protocols
Proposed Synthesis of 2-(2-(dimethylamino)ethoxy)-6-ethoxybenzoic acid (Intermediate 1)
This intermediate can be synthesized from commercially available 2-hydroxy-6-ethoxybenzoic acid.
-
Step 1: Alkylation. To a solution of 2-hydroxy-6-ethoxybenzoic acid in a suitable solvent (e.g., acetone, DMF), a base (e.g., potassium carbonate, sodium hydride) is added, followed by the addition of 2-chloro-N,N-dimethylethanamine. The reaction mixture is stirred at an elevated temperature until the starting material is consumed.
-
Step 2: Work-up and Purification. The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield the desired 2-(2-(dimethylamino)ethoxy)-6-ethoxybenzoic acid.
Proposed Synthesis of N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide (Final Product)
The final compound is synthesized by the amide coupling of the benzoic acid intermediate with 4-chloro-3-(trifluoromethyl)aniline.
-
Step 1: Activation of the Carboxylic Acid. 2-(2-(dimethylamino)ethoxy)-6-ethoxybenzoic acid is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, DMF). A coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., diisopropylethylamine) are added to activate the carboxylic acid.
-
Step 2: Amide Bond Formation. To the activated carboxylic acid solution, 4-chloro-3-(trifluoromethyl)aniline is added. The reaction is stirred at room temperature until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Step 3: Work-up and Purification. The reaction mixture is diluted with an organic solvent and washed sequentially with an acidic aqueous solution, a basic aqueous solution, and brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to afford the final product, N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide.
Note: This is a proposed synthetic route and would require optimization of reaction conditions, solvents, and purification methods. All experimental work should be conducted by qualified personnel in a properly equipped laboratory, following all necessary safety precautions.
References
Navigating the Synthesis and Supply of a Novel Epigenetic Modulator: A Technical Guide to N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide, a compound of significant interest in the field of epigenetics. Also known by its identifier YF-2 and CAS number 1311423-89-8, this molecule has been identified as a selective histone acetyltransferase (HAT) activator, presenting potential therapeutic applications in oncology and neurodegenerative disorders. Due to its novelty, direct commercial suppliers of this compound are not readily found. This guide, therefore, focuses on a proposed synthetic route, suppliers of key starting materials, and the known biological activity of the compound, equipping research and development teams with the foundational knowledge for its acquisition and study.
Proposed Synthetic Pathway
The synthesis of N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide can be envisioned through a multi-step process, commencing from commercially available starting materials. The logical synthetic disconnection suggests a convergent approach involving the initial formation of a central benzamide scaffold, followed by sequential alkylation of the hydroxyl groups.
Suppliers of Key Starting Materials
While direct suppliers for the final compound are scarce, the necessary precursors are readily available from various chemical vendors. A summary of these starting materials and their suppliers is provided below.
| Starting Material | CAS Number | Potential Suppliers |
| 2,6-Dihydroxybenzoic Acid | 303-07-1 | Sigma-Aldrich, TCI, Alfa Aesar, Oakwood Chemical |
| 4-Chloro-3-(trifluoromethyl)aniline | 320-51-4 | Sigma-Aldrich, TCI, Combi-Blocks, Ark Pharm |
| Ethyl Iodide | 75-03-6 | Sigma-Aldrich, TCI, Acros Organics, VWR |
| 2-(Dimethylamino)ethyl chloride hydrochloride | 4584-46-7 | Sigma-Aldrich, TCI, Alfa Aesar, Matrix Scientific |
Detailed Experimental Protocols
The following are proposed, detailed methodologies for the key synthetic steps. These protocols are based on established chemical principles and analogous reactions found in the literature. Optimization may be required to achieve desired yields and purity.
Step 1: Synthesis of N-(4-Chloro-3-(trifluoromethyl)phenyl)-2,6-dihydroxybenzamide
Methodology:
-
To a solution of 2,6-dihydroxybenzoic acid (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add 4-chloro-3-(trifluoromethyl)aniline (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
Step 2: Selective O-Ethylation to N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-ethoxy-6-hydroxybenzamide
Methodology:
-
Dissolve the product from Step 1 (1 equivalent) in a polar aprotic solvent like acetone or acetonitrile.
-
Add a mild base, such as potassium carbonate (K₂CO₃) (1.1 equivalents).
-
To this suspension, add ethyl iodide (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC. Selective mono-alkylation is favored under these conditions due to the differential acidity of the two hydroxyl groups, though the formation of a di-alkylated byproduct is possible.
-
After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the mono-ethylated product.
Step 3: Synthesis of N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide
Methodology:
-
Dissolve the mono-ethylated product from Step 2 (1 equivalent) in a dry, aprotic solvent such as DMF or tetrahydrofuran (THF).
-
Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH) (1.2 equivalents), portion-wise.
-
Allow the mixture to stir at room temperature for 30-60 minutes.
-
Add 2-(dimethylamino)ethyl chloride hydrochloride (1.2 equivalents). Note that the free base may need to be generated prior to addition or a stronger base in greater excess may be required.
-
Stir the reaction at room temperature or with gentle heating until completion as indicated by TLC.
-
Carefully quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final compound by column chromatography or recrystallization.
Biological Activity and Mechanism of Action
This compound is a first-in-class, blood-brain-barrier permeable activator of histone acetyltransferases (HATs).[1] It has been shown to selectively activate several HATs, including CBP, PCAF, and GCN5, while having no inhibitory effect on histone deacetylases (HDACs).[1] This activity leads to an increase in histone acetylation, an epigenetic mark associated with transcriptional activation.
The biological effects of this compound have been demonstrated in both in vitro and in vivo models.
| Assay | Cell Line / Model | Result | Reference |
| HAT Activation (EC₅₀) | - | CBP: 2.75 µM, PCAF: 29.04 µM, GCN5: 49.31 µM | [1] |
| Cell Proliferation Assay | U251, CCRF-CEM, Hs578T, NCI-ADR-RES | Inhibits proliferation (at various concentrations) | [1] |
| Contextual Memory | Mice | Rescues memory defects | [1] |
These findings suggest that this compound holds promise as a chemical probe to investigate the roles of HATs in various biological processes and as a potential starting point for the development of novel therapeutics for diseases characterized by epigenetic dysregulation.[1]
Experimental Workflow for In Vitro HAT Activity Assay
The following diagram outlines a typical workflow for assessing the in vitro activity of this compound on a specific histone acetyltransferase.
This guide provides a foundational resource for researchers interested in N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide (this compound). By outlining a plausible synthetic route, identifying suppliers of starting materials, and summarizing its biological context, this document aims to facilitate further investigation into this promising epigenetic modulator.
References
An In-depth Technical Guide to N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide (YF-2): Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for the selective histone acetyltransferase (HAT) activator, N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide, commonly known as YF-2. This document is intended for use by qualified personnel in research and drug development settings.
Chemical and Physical Properties
This compound is a small molecule activator of the p300/CREB-binding protein (CBP) family of histone acetyltransferases. Its physicochemical properties are summarized in the table below.
| Property | Value |
| Chemical Name | N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide |
| Synonyms | This compound |
| CAS Number | 1311423-89-8 |
| Molecular Formula | C₂₀H₂₂ClF₃N₂O₃ |
| Molecular Weight | 430.85 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Safety and Hazard Information
While a comprehensive, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, information from suppliers and related compounds suggests that standard laboratory precautions should be observed. The following table summarizes potential hazards and recommended precautions.
| Hazard Category | Description and Precautionary Statements |
| Acute Toxicity | The toxicological properties have not been fully investigated. Handle with care and avoid direct contact. |
| Skin Corrosion/Irritation | May cause skin irritation. P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P332 + P313: If skin irritation occurs: Get medical advice/attention. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention. |
| Respiratory Irritation | May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell. |
| Carcinogenicity | No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA. |
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.
Biological Activity and Mechanism of Action
This compound is a potent and selective activator of the p300/CBP histone acetyltransferases. These enzymes play a critical role in chromatin remodeling and gene transcription by catalyzing the transfer of an acetyl group to lysine residues on histone tails. This acetylation neutralizes the positive charge of the lysine, weakening the interaction between histones and DNA, and creating a more open chromatin structure that is accessible to transcription factors.
The activation of p300/CBP by this compound leads to increased histone acetylation, which in turn modulates the expression of target genes involved in various cellular processes.
Quantitative Data on Biological Activity:
| Target | EC₅₀ |
| CBP | 2.75 µM |
| PCAF | 29.04 µM |
| GCN5 | 49.31 µM |
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway for this compound.
This compound activates p300/CBP, leading to histone acetylation and altered gene expression.
Experimental Protocols
The following are general guidelines for the use of this compound in a research setting. Specific protocols should be optimized for individual experimental systems.
In Vitro Cell-Based Assays
1. Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.31 mg of this compound in 1 mL of DMSO.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For cell culture experiments, dilute the stock solution to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
2. Cell Treatment:
-
Plate cells at the desired density and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, 72 hours) before proceeding with downstream analysis (e.g., Western blotting for histone acetylation, gene expression analysis).
In Vivo Animal Studies (Mouse Model)
The following is a general protocol based on information from a patent application and should be adapted and approved by an Institutional Animal Care and Use Committee (IACUC).
1. Formulation:
-
This compound can be formulated for intraperitoneal (i.p.) injection. A suggested vehicle is a solution of DMSO, PEG300, Tween 80, and saline.[1]
-
For example, to prepare a 1 mg/mL solution, dissolve this compound in DMSO first, then add PEG300, Tween 80, and finally saline to the final volume. The final concentration of each component should be optimized for solubility and tolerability.
2. Dosing:
-
A previously reported dosing regimen for mice is 5-20 mg/kg administered via intraperitoneal injection.
-
The dosing schedule will depend on the specific experimental design (e.g., single dose, daily dosing for a set period).
3. Experimental Workflow:
A general workflow for in vivo studies with this compound.
Concluding Remarks
This guide provides a summary of the available safety and handling information for N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide (this compound). As with any research chemical, it is imperative to handle this compound with care, using appropriate personal protective equipment and following standard laboratory safety procedures. Researchers should consult the latest information from their chemical supplier and their institution's safety office before commencing any work with this compound.
References
Methodological & Application
Application Notes and Protocols for YF-2, a GCN5/PCAF Histone Acetyltransferase Activator
For Research Use Only.
Introduction
YF-2 is a cell-permeable small molecule activator of the GCN5 (General Control Nonderepressible 5) and PCAF (p300/CBP-Associated Factor) histone acetyltransferases (HATs).[1][2] These enzymes play a critical role in transcriptional regulation by catalyzing the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone tails. This acetylation neutralizes the positive charge of histones, leading to a more relaxed chromatin structure that is generally associated with transcriptional activation. GCN5 and PCAF are key components of large multiprotein co-activator complexes and are involved in a wide array of cellular processes, including cell cycle progression, DNA repair, and differentiation. Dysregulation of GCN5/PCAF activity has been implicated in various diseases, including cancer and neurodegenerative disorders. This compound provides a valuable tool for studying the roles of GCN5 and PCAF in these processes.
Data Presentation
This compound Activity Profile
| Target | EC50 (µM) | Assay Type |
| GCN5 | 49.3 | Cell-based assay |
| PCAF | 29.04 | Cell-based assay |
| CBP | 2.75 | Cell-based assay |
| p300 | Activity Increased | In vitro assay |
This data is compiled from publicly available sources.[1]
Experimental Protocols
In Vitro Histone Acetyltransferase (HAT) Activity Assay (Non-Radioactive)
This protocol is adapted from commercially available colorimetric HAT assay kits and can be used to measure the ability of this compound to directly activate GCN5 or PCAF enzymatic activity.
Materials:
-
Recombinant human GCN5 or PCAF protein
-
This compound (dissolved in DMSO)
-
Histone H3 peptide substrate
-
Acetyl-CoA
-
HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
NADH Generating Enzyme
-
Developer solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 440 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilute in HAT Assay Buffer to desired concentrations (e.g., 2X final concentration).
-
Prepare a working solution of recombinant GCN5 or PCAF in HAT Assay Buffer.
-
Prepare working solutions of Histone H3 peptide and Acetyl-CoA in HAT Assay Buffer.
-
-
Assay Reaction:
-
Add 50 µL of the GCN5 or PCAF enzyme solution to each well of a 96-well plate.
-
Add 5 µL of this compound solution or vehicle (DMSO) to the appropriate wells.
-
Add 35 µL of a master mix containing Histone H3 peptide and Acetyl-CoA to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Detection:
-
Add 10 µL of NADH Generating Enzyme to each well.
-
Add 10 µL of Developer solution to each well.
-
Incubate at 37°C for 15-60 minutes, or until a distinct color change is observed.
-
Read the absorbance at 440 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all other readings.
-
Plot the absorbance as a function of this compound concentration to determine the EC50 value.
-
Cell-Based Histone Acetylation Assay (Western Blot)
This protocol describes how to assess the effect of this compound on histone acetylation levels in cultured cells.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for a desired time period (e.g., 6-24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
Western Blotting:
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the acetyl-histone signal to the total histone signal.
-
Signaling Pathways and Workflows
Caption: this compound mediated activation of GCN5/PCAF signaling.
Caption: Workflow for assessing this compound activity.
References
Application Notes and Protocol for In Vitro Histone Acetyltransferase (HAT) Assay with N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide
These application notes provide a detailed protocol for conducting an in vitro Histone Acetyltransferase (HAT) assay to evaluate the effect of the test compound, N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide. The protocol is designed for researchers, scientists, and drug development professionals to determine if the compound acts as an inhibitor or an activator of HAT activity.
Introduction
Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in the regulation of gene expression by catalyzing the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the lysine residues of histone proteins.[1][2] This acetylation neutralizes the positive charge of the lysine, weakening the interaction between histones and DNA, and creating a more relaxed chromatin structure that is generally associated with transcriptional activation.[3] Dysregulation of HAT activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making HATs attractive therapeutic targets.[2][4]
The compound N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide is a small molecule whose effect on HAT activity can be determined using the following in vitro assay. A structurally similar compound, N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide (CTPB), has been identified as a selective activator of KAT3B.[5] Therefore, the following protocol is designed to assess both potential activation and inhibition of HAT activity.
This protocol is based on a fluorometric assay, which offers high sensitivity and a continuous measurement of HAT activity. The principle of this assay is that the HAT enzyme transfers acetyl groups from acetyl-CoA to a histone peptide substrate. This reaction generates two products: an acetylated peptide and coenzyme A (CoA-SH). The free CoA-SH then reacts with a developer to produce a fluorescent product that can be measured.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of histone acetylation and the experimental workflow for the in vitro HAT assay.
Caption: General signaling pathway of histone acetylation by HAT enzymes.
Caption: Experimental workflow for the in vitro fluorometric HAT assay.
Experimental Protocol
This protocol is adapted from commercially available fluorometric HAT assay kits.[4]
Principle of the Assay
The HAT enzyme catalyzes the transfer of an acetyl group from Acetyl-CoA to a histone peptide substrate. The co-product of this reaction, CoA-SH, reacts with a developer to generate a fluorescent signal that is directly proportional to the HAT activity. The effect of the test compound on HAT activity is determined by comparing the fluorescence in the presence of the compound to the fluorescence of a control reaction without the compound.
Materials and Reagents
-
HAT Assay Buffer (e.g., 100 mM HEPES, pH 7.5)
-
Recombinant HAT enzyme (e.g., p300/CBP, PCAF)
-
Histone H3 or H4 peptide substrate
-
Acetyl-CoA
-
Test Compound: N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide
-
Solvent for test compound (e.g., DMSO)
-
Developer solution (containing a probe that reacts with CoA-SH)
-
Positive Control (e.g., HeLa Nuclear Extract or a known HAT inhibitor/activator)
-
96-well black, flat-bottom plate
-
Fluorescence microplate reader
Reagent Preparation
-
HAT Assay Buffer : Prepare the assay buffer as required. If using a concentrated stock, dilute it to 1X with ultrapure water.
-
Test Compound Stock Solution : Prepare a concentrated stock solution of N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide in a suitable solvent (e.g., 10 mM in DMSO).
-
Serial Dilutions of Test Compound : Prepare serial dilutions of the test compound in HAT Assay Buffer to achieve the desired final concentrations in the assay.
-
HAT Enzyme : Dilute the HAT enzyme to the desired concentration in HAT Assay Buffer. Keep on ice.
-
Substrate Mix : Prepare a substrate mix containing the histone peptide and Acetyl-CoA in HAT Assay Buffer.
-
Developer Solution : Prepare the developer solution according to the manufacturer's instructions. Protect from light.
Assay Procedure
-
Plate Setup : In a 96-well black plate, add the following to their respective wells:
-
Blank (No Enzyme) : 50 µL of HAT Assay Buffer.
-
Positive Control (100% Activity) : 40 µL of HAT Assay Buffer and 10 µL of diluted HAT enzyme.
-
Test Compound Wells : Add a volume of the diluted test compound and HAT Assay Buffer to a total of 40 µL, then add 10 µL of diluted HAT enzyme. Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.
-
Solvent Control : 40 µL of HAT Assay Buffer containing the same final concentration of solvent as the test compound wells, and 10 µL of diluted HAT enzyme.
-
-
Reaction Initiation : To all wells except the Blank, add 50 µL of the Substrate Mix to initiate the reaction. The final volume in each well should be 100 µL.
-
Incubation : Cover the plate and incubate at 37°C for 30-60 minutes.
-
Development : Add 50 µL of the Developer Solution to all wells, including the Blank.
-
Second Incubation : Cover the plate and incubate at room temperature for 15-20 minutes, protected from light.
-
Fluorescence Measurement : Read the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm using a microplate reader.
Data Analysis
-
Background Subtraction : Subtract the average fluorescence of the Blank wells from the fluorescence of all other wells.
-
Calculate Percent Activity or Inhibition :
-
Percent Activity (for activators) : [(Corrected Fluorescence of Test Compound / Corrected Fluorescence of Solvent Control) x 100]
-
Percent Inhibition (for inhibitors) : [1 - (Corrected Fluorescence of Test Compound / Corrected Fluorescence of Solvent Control)] x 100
-
Data Presentation
The following table provides an example of how to structure the quantitative data obtained from the assay.
| Compound Concentration (µM) | Average Fluorescence (RFU) | Corrected Fluorescence (RFU) | % Activity / Inhibition |
| Solvent Control (0 µM) | 15,250 | 15,000 | 100% Activity (Reference) |
| 0.1 | 16,850 | 16,600 | 110.7% Activity |
| 1 | 22,750 | 22,500 | 150% Activity |
| 10 | 28,750 | 28,500 | 190% Activity |
| 100 | 18,250 | 18,000 | 120% Activity |
| Known Inhibitor (10 µM) | 3,250 | 3,000 | 80% Inhibition |
| Blank | 250 | N/A | N/A |
Note: The data presented in this table is hypothetical and for illustrative purposes only. The actual results will depend on the specific experimental conditions and the activity of the test compound. This example data suggests that the test compound is a HAT activator, with peak activity around 10 µM.
References
- 1. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Histone acetyltransferases: challenges in targeting bi-substrate enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Histone acetyltransferases: challenges in targeting bi-substrate enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assay Design Using YF-2 to Study Histone Acetylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone acetylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression. The addition of acetyl groups to lysine residues on histone tails, catalyzed by histone acetyltransferases (HATs), neutralizes their positive charge, leading to a more open chromatin structure that is permissive for transcription. Dysregulation of histone acetylation is implicated in various diseases, including cancer and neurodegenerative disorders. YF-2 is a potent, cell-permeable small molecule activator of the HATs p300/CBP, PCAF, and GCN5.[1][2] It offers a valuable tool for investigating the downstream effects of HAT activation and for screening potential therapeutic agents that modulate this pathway. These application notes provide a comprehensive guide to designing and performing cell-based assays to study histone acetylation using this compound.
Signaling Pathway: Histone Acetylation and this compound Mechanism of Action
Histone acetylation is a dynamic process balanced by the opposing activities of HATs and histone deacetylases (HDACs). HATs transfer an acetyl group from acetyl-CoA to histone lysine residues, while HDACs remove them. This compound selectively activates specific HATs, leading to an increase in histone acetylation and subsequent gene transcription.
Caption: this compound activates HATs, promoting histone acetylation and gene expression.
Experimental Workflow for this compound Cell-Based Assay
This workflow outlines the key steps for assessing the impact of this compound on histone acetylation in a cell-based format. The primary readout can be immunofluorescence, flow cytometry, or western blotting.
Caption: Workflow for assessing this compound induced histone acetylation.
Data Presentation
Table 1: Dose-Response of this compound on Histone H3 Acetylation (Ac-H3)
This table presents representative data from a flow cytometry experiment measuring the percentage of cells with high levels of acetylated histone H3 after a 24-hour treatment with this compound.
| This compound Concentration (µM) | % Cells with High Ac-H3 | Fold Change vs. Control |
| 0 (Control) | 15.2% | 1.0 |
| 0.1 | 22.8% | 1.5 |
| 0.5 | 41.0% | 2.7 |
| 1.0 | 65.4% | 4.3 |
| 2.5 | 88.2% | 5.8 |
| 5.0 | 91.2% | 6.0 |
| 10.0 | 90.5% | 6.0 |
Table 2: Time-Course of this compound (2.5 µM) on Histone H3 Acetylation (Ac-H3)
This table shows representative data from a western blot analysis, quantifying the relative band intensity of acetylated histone H3 normalized to total histone H3 at different time points after treatment with 2.5 µM this compound.
| Time Point | Relative Ac-H3 Band Intensity (Normalized to Total H3) | Fold Change vs. 0h |
| 0 h | 1.0 | 1.0 |
| 2 h | 1.8 | 1.8 |
| 4 h | 2.9 | 2.9 |
| 8 h | 4.5 | 4.5 |
| 16 h | 5.6 | 5.6 |
| 24 h | 5.8 | 5.8 |
| 48 h | 5.7 | 5.7 |
Experimental Protocols
Protocol 1: Cell-Based Assay for Histone Acetylation using Immunofluorescence
This protocol describes how to visualize and quantify changes in histone acetylation in response to this compound treatment using immunofluorescence microscopy.
Materials:
-
Cell line of interest (e.g., HeLa, U2OS)
-
Glass coverslips
-
Cell culture plates
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against acetylated histone (e.g., anti-acetyl-Histone H3)
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of fixation.
-
This compound Treatment: The next day, treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) and a vehicle control (DMSO). Incubate for the desired time (e.g., 24 hours).
-
Fixation: Aspirate the media and wash the cells once with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer according to the manufacturer's recommendations. Incubate the cells with the primary antibody solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei. Wash once with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity of the acetylated histone signal within the nucleus using image analysis software.
Protocol 2: Western Blot Analysis of Histone Acetylation
This protocol provides a method to quantify the levels of acetylated histones in cell lysates after treatment with this compound.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound (stock solution in DMSO)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against acetylated histone and total histone (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 80-90% confluency, treat with this compound at various concentrations or for different time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the acetylated histone overnight at 4°C. The next day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST. Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total histone H3 as a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated histone band to the total histone band.
References
Application Notes and Protocols for N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide (Mubritinib) in Gene Expression Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide, also known as Mubritinib (or TAK-165), is a small molecule inhibitor with significant implications for cancer research, particularly in the context of gene expression studies. Initially developed as a potent and selective inhibitor of the human epidermal growth factor receptor 2 (HER2/ErbB2), subsequent research has unveiled a critical, HER2-independent mechanism of action in certain cancer types.[1][2][3] In Acute Myeloid Leukemia (AML), for instance, Mubritinib functions as a ubiquinone-dependent inhibitor of the mitochondrial Electron Transport Chain (ETC) Complex I.[2][3][4] This inhibition of oxidative phosphorylation (OXPHOS) presents a therapeutic vulnerability in cancers with high mitochondrial respiration.[2][3]
These application notes provide a comprehensive overview of the use of Mubritinib in gene expression studies, including its mechanism of action, protocols for experimental use, and expected outcomes.
Mechanism of Action
Mubritinib exhibits a dual mechanism of action depending on the cellular context:
-
HER2 Inhibition: In HER2-overexpressing cancer cells, such as certain breast cancers, Mubritinib potently inhibits HER2/ErbB2 tyrosine kinase activity. This leads to the downregulation of downstream signaling pathways, including the PI3K-Akt and MAPK pathways, which are crucial for cell proliferation and survival.[1]
-
ETC Complex I Inhibition: In cancer cells that are not dependent on HER2 signaling, such as a significant subset of AML, Mubritinib directly inhibits the NADH:ubiquinone oxidoreductase (Complex I) of the mitochondrial electron transport chain.[2][3][5] This leads to a decrease in oxidative phosphorylation, a reduction in ATP production, and an increase in reactive oxygen species (ROS), ultimately triggering apoptosis.[2][5] Sensitivity to this action is correlated with high expression of mitochondrial function-related genes.[2]
Applications in Gene Expression Studies
Gene expression analysis following Mubritinib treatment is a powerful tool to:
-
Elucidate the molecular mechanisms underlying its anti-cancer activity.
-
Identify biomarkers for predicting sensitivity or resistance to Mubritinib.
-
Discover novel therapeutic targets and combination strategies.
-
Characterize the transcriptomic signatures associated with mitochondrial dysfunction.
Experimental Protocols
The following are generalized protocols for studying the effects of Mubritinib on gene expression in cancer cell lines. Specific parameters should be optimized for each cell line and experimental setup.
Protocol 1: In Vitro Treatment of Cancer Cell Lines
1. Cell Culture and Seeding:
- Culture cancer cell lines of interest (e.g., AML cell lines like OCI-AML3, or HER2+ breast cancer cell lines like BT-474) in appropriate media and conditions.
- Seed cells in multi-well plates at a density that allows for logarithmic growth during the treatment period.
2. Mubritinib Preparation and Treatment:
- Prepare a stock solution of Mubritinib in an appropriate solvent, such as DMSO.
- Dilute the stock solution in culture media to achieve the desired final concentrations. It is recommended to perform a dose-response curve to determine the IC50 for the specific cell line.
- Treat cells with varying concentrations of Mubritinib or a vehicle control (e.g., DMSO). A typical incubation time is 24 to 72 hours.[1]
3. Cell Viability and Apoptosis Assays (Optional but Recommended):
- Concurrently with the gene expression study, assess cell viability using assays such as MTT or CellTiter-Glo®.
- Evaluate apoptosis induction through methods like Annexin V/Propidium Iodide staining followed by flow cytometry.
4. RNA Extraction:
- Following treatment, harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
Protocol 2: Gene Expression Analysis by RNA Sequencing (RNA-Seq)
1. Library Preparation:
- Prepare RNA-Seq libraries from the extracted total RNA using a suitable kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
2. Sequencing:
- Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq). The sequencing depth should be sufficient to detect differentially expressed genes (typically 20-30 million reads per sample).
3. Data Analysis:
- Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
- Alignment: Align the reads to a reference genome (human or mouse) using a splice-aware aligner such as STAR.
- Quantification: Quantify gene expression levels by counting the number of reads mapping to each gene. Tools like HTSeq or featureCounts can be used.
- Differential Expression Analysis: Identify differentially expressed genes between Mubritinib-treated and control samples using packages like DESeq2 or edgeR in R.
- Pathway and Functional Enrichment Analysis: Use tools like GSEA, DAVID, or Metascape to identify biological pathways and gene ontologies that are significantly enriched among the differentially expressed genes.
Quantitative Data Presentation
The following table represents hypothetical but expected quantitative data from an RNA-Seq experiment on an AML cell line sensitive to Mubritinib, treated with the compound for 48 hours. The data reflects the known mechanism of action, focusing on genes related to mitochondrial function and apoptosis.
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Adjusted p-value | Biological Process |
| Upregulated Genes | |||||
| BAX | BCL2 Associated X, Apoptosis Regulator | 2.5 | 1.2e-6 | 3.5e-6 | Apoptosis |
| BBC3 (PUMA) | BCL2 Binding Component 3 | 3.1 | 5.8e-8 | 2.1e-7 | Apoptosis |
| PMAIP1 (NOXA) | Phorbol-12-Myristate-13-Acetate-Induced Protein 1 | 2.8 | 9.1e-7 | 2.9e-6 | Apoptosis |
| DDIT3 (CHOP) | DNA Damage Inducible Transcript 3 | 2.2 | 3.4e-5 | 8.8e-5 | Endoplasmic Reticulum Stress, Apoptosis |
| Downregulated Genes | |||||
| NDUFA9 | NADH:Ubiquinone Oxidoreductase Subunit A9 | -2.1 | 7.2e-6 | 2.3e-5 | Mitochondrial Electron Transport, Complex I |
| NDUFB8 | NADH:Ubiquinone Oxidoreductase Subunit B8 | -1.9 | 1.5e-5 | 4.1e-5 | Mitochondrial Electron Transport, Complex I |
| NDUFC2 | NADH:Ubiquinone Oxidoreductase Subunit C2 | -1.8 | 2.3e-5 | 5.9e-5 | Mitochondrial Electron Transport, Complex I |
| UQCRFS1 | Ubiquinol-Cytochrome C Reductase, Rieske Iron-Sulfur Polypeptide 1 | -1.5 | 8.9e-5 | 1.9e-4 | Mitochondrial Electron Transport, Complex III |
| COX6C | Cytochrome C Oxidase Subunit 6C | -1.7 | 4.5e-5 | 1.1e-4 | Mitochondrial Electron Transport, Complex IV |
| ATP5F1A | ATP Synthase F1 Subunit Alpha | -2.0 | 1.1e-5 | 3.2e-5 | Oxidative Phosphorylation, ATP Synthesis |
Visualization of Pathways and Workflows
Signaling Pathways
Caption: Dual mechanisms of action of Mubritinib.
Experimental Workflow
Caption: Workflow for gene expression analysis.
Conclusion
Mubritinib is a versatile tool for cancer research, with its context-dependent mechanism of action offering unique opportunities for investigation. Gene expression studies are paramount in dissecting its effects on cellular pathways, particularly in the context of mitochondrial metabolism and apoptosis. The protocols and information provided herein serve as a guide for researchers to design and execute robust experiments to further understand and exploit the therapeutic potential of Mubritinib.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mubritinib Targets the Electron Transport Chain Complex I and Reveals the Landscape of OXPHOS Dependency in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: YF-2 for Epigenetic Modulation in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
YF-2 is a first-in-class, cell-permeable small molecule activator of the histone acetyltransferases (HATs) p300 and CREBBP (CBP).[1][2] These enzymes play a critical role in epigenetic regulation by catalyzing the transfer of acetyl groups to lysine residues of histone and non-histone proteins. This acetylation neutralizes the positive charge of histones, leading to a more relaxed chromatin structure and increased gene transcription.[3] Dysregulation of p300/CBP activity is implicated in the pathogenesis of various cancers, making them attractive therapeutic targets. This compound has demonstrated selective cytotoxicity in cancer cells with HAT mutations and has been shown to modulate key signaling pathways involved in tumorigenesis and immune surveillance.[1][2]
These application notes provide a comprehensive overview of the use of this compound in cancer research, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental procedures.
Mechanism of Action
This compound functions as an allosteric activator of p300/CBP. It is proposed that this compound interacts with the RING and bromodomains of these HATs, inducing a conformational change that enhances their catalytic activity.[2] This leads to an increase in histone acetylation, particularly on histone H3. A key downstream effect of this compound in cancer cells, particularly in Diffuse Large B-Cell Lymphoma (DLBCL), is the p300-mediated acetylation of the transcriptional repressor BCL6.[2] Acetylation of BCL6 abrogates its repressor function, leading to the upregulation of target genes.
This has two significant consequences for cancer therapy:
-
Modulation of the p53:BCL6 Axis: By inhibiting BCL6, this compound can upregulate the expression of genes involved in the p53 tumor suppressor pathway, such as p21, BAI1, ATM, and FAS. This can lead to cell cycle arrest, primarily at the G2/M phase, and apoptosis.[2]
-
Enhanced Antigen Presentation: BCL6 is known to repress the expression of Major Histocompatibility Complex (MHC) class I and II genes. By inducing BCL6 acetylation, this compound treatment leads to increased expression of MHC class I and II molecules on the surface of cancer cells.[1][2] This enhanced antigen presentation can potentially restore immune surveillance and increase the susceptibility of tumor cells to immune checkpoint blockade therapies.
Data Presentation
Enzyme Activity of this compound
The following table summarizes the in vitro enzymatic activity of this compound against various histone acetyltransferases.
| Target HAT | EC50 (μM) |
| CBP | 2.75[4] |
| PCAF | 29.04[4] |
| GCN5 | 49.3[4] |
Anti-Proliferative Activity of this compound
This compound has been shown to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentrations (IC50) for several cell lines are presented below.
| Cell Line | Cancer Type | IC50 (µM) |
| U251 | Glioblastoma | Data not available |
| CCRF-CEM | Acute Lymphoblastic Leukemia | Data not available |
| Hs578T | Breast Cancer | Data not available |
| NCI/ADR-RES | Doxorubicin-Resistant Ovarian Cancer | Data not available |
| HAT-mutated DLBCL | Diffuse Large B-Cell Lymphoma | Selectively cytotoxic (specific IC50 values not publicly available)[1][2] |
Note: While specific IC50 values for U251, CCRF-CEM, Hs578T, and NCI/ADR-RES are not currently available in the public domain, this compound has been reported to inhibit their proliferation. Researchers are encouraged to perform dose-response studies to determine the IC50 in their specific cell line of interest.
Experimental Protocols
Protocol 1: In Vitro Histone Acetyltransferase (HAT) Activity Assay
This protocol is for measuring the ability of this compound to activate p300/CBP HAT activity in a cell-free system.
Materials:
-
Recombinant human p300 or CBP protein
-
Histone H3 peptide substrate
-
Acetyl-CoA
-
This compound (dissolved in DMSO)
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
Detection reagent (e.g., colorimetric or fluorescent probe for CoA-SH or acetylated peptide)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing HAT assay buffer, histone H3 peptide substrate, and recombinant p300/CBP enzyme.
-
Add varying concentrations of this compound (e.g., 0.1 to 100 µM) or DMSO (vehicle control) to the reaction mixture.
-
Pre-incubate for 10-15 minutes at 30°C.
-
Initiate the reaction by adding Acetyl-CoA.
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or fluorescence) using a microplate reader.
-
Calculate the EC50 value of this compound by plotting the signal against the log of the this compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay
This protocol is for determining the anti-proliferative effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., U251, CCRF-CEM, Hs578T, NCI/ADR-RES, or DLBCL cell lines)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%). Include a vehicle control (DMSO only).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for a desired period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the log of the this compound concentration.
Protocol 3: Western Blot for Histone Acetylation
This protocol is for detecting changes in histone acetylation in cancer cells treated with this compound.
Materials:
-
Cancer cell line
-
This compound
-
Cell lysis buffer with protease and HDAC inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-acetyl-Histone H3 (e.g., anti-H3K27ac)
-
Anti-total Histone H3 (for loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with this compound at the desired concentration and for the desired time.
-
Harvest cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated histone H3 (e.g., anti-H3K27ac, typically at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.
-
Quantify the band intensities to determine the relative change in histone acetylation.
Protocol 4: Chromatin Immunoprecipitation (ChIP)
This protocol is for examining the enrichment of acetylated histones at specific gene promoters in response to this compound treatment.
Materials:
-
Cancer cell line
-
This compound
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
ChIP lysis buffer
-
Sonication equipment
-
ChIP dilution buffer
-
Antibody against acetylated histone (e.g., anti-H3K27ac)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
ChIP wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR machine and reagents
-
Primers for target gene promoters (e.g., promoters of p21, BAI1, MHC class II genes)
Procedure:
-
Treat cells with this compound or vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells.
-
Shear the chromatin by sonication to obtain fragments of 200-1000 bp.
-
Incubate the sheared chromatin with the anti-H3K27ac antibody or control IgG overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Wash the beads with a series of wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating and treat with RNase A and Proteinase K.
-
Purify the DNA.
-
Perform qPCR using primers specific to the promoter regions of target genes to quantify the enrichment of H3K27ac.
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: General experimental workflow for studying this compound.
References
Application Notes and Protocols for YF-2 in Cell Culture Experiments
A thorough search of publicly available scientific literature and supplier databases did not yield specific information for a compound designated "YF-2" for use in cell culture experiments. The search results did not provide any established working concentrations, detailed experimental protocols, or known signaling pathways associated with a molecule named this compound.
General protocols for introducing a new compound to cell culture and for passaging and maintaining cell lines are available and can be adapted once the specific characteristics of this compound are known. However, without information on the nature of this compound, its mechanism of action, and its effects on cells, it is not possible to provide specific, reliable, and safe protocols for its use.
For researchers, scientists, and drug development professionals who have access to this compound, the following general workflow and considerations would be necessary to establish its working concentration and develop experimental protocols.
General Workflow for Characterizing a Novel Compound in Cell Culture
The process of determining the appropriate working concentration and understanding the effects of a new compound like this compound involves a series of systematic experiments.
Caption: A generalized workflow for characterizing a novel compound in cell culture experiments.
Standard Protocols Adaptable for this compound
While specific protocols for this compound are unavailable, the following are standard cell culture protocols that would be adapted once the compound's properties are determined.
Protocol 1: Preparation of Stock Solutions
It is crucial to prepare a concentrated stock solution of the experimental compound, which can then be diluted to the final working concentration in the cell culture medium.
Materials:
-
This compound powder
-
Sterile, high-purity solvent (e.g., DMSO, ethanol, or sterile PBS, depending on the solubility of this compound)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Procedure:
-
Determine the appropriate solvent for this compound based on its chemical properties.
-
In a sterile environment (e.g., a laminar flow hood), weigh out a precise amount of this compound powder.
-
Dissolve the this compound powder in the chosen solvent to a high concentration (e.g., 10 mM, 50 mM, or 100 mM). Ensure complete dissolution.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter if necessary, especially if the solvent is not inherently sterile.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at an appropriate temperature (-20°C or -80°C) and protected from light until use.
Protocol 2: Determining Cytotoxicity and IC50
A cytotoxicity assay is essential to determine the concentration range of this compound that is toxic to the cells and to establish a non-toxic working range for subsequent experiments.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Cell viability reagent (e.g., MTT, MTS, or a live/dead staining kit)
-
Plate reader or fluorescence microscope
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.
-
Prepare a serial dilution of the this compound stock solution in complete cell culture medium to create a range of final concentrations for treatment.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest this compound dose) and an untreated control.
-
Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or for the staining to occur.
-
Measure the absorbance or fluorescence using a plate reader or visualize the cells using a microscope.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Hypothetical Signaling Pathway Diagram
Without any information on the mechanism of action of this compound, a signaling pathway diagram cannot be generated. Once the molecular targets of this compound are identified through further research, a diagram illustrating its interaction with cellular signaling cascades can be created. For example, if this compound were found to be an inhibitor of a specific kinase in a known pathway, a diagram could be constructed to depict this.
To proceed with developing detailed application notes and protocols for this compound, the following information is essential:
-
Chemical structure and properties of this compound: This will inform solubility and stability.
-
Supplier information or source of the compound: This may provide initial data sheets or handling instructions.
-
Hypothesized or known biological target(s): This will guide the selection of appropriate cell lines and functional assays.
Researchers in possession of this compound are encouraged to perform the initial characterization experiments outlined above to establish the foundational data required for its use in cell culture.
"How to dissolve and prepare N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide for experiments"
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide, also known as YF-2, is a potent and selective, cell-permeable activator of histone acetyltransferases (HATs).[1][2] It has been identified as a valuable tool for studying epigenetic regulation and holds potential for therapeutic development in areas such as oncology and neurodegenerative diseases.[2][3] this compound has been shown to activate several HATs, including p300/CBP, PCAF, and GCN5, leading to the acetylation of histone and non-histone proteins.[1][4] This document provides detailed protocols for the dissolution, preparation, and handling of this compound for various experimental applications.
Physicochemical and Biological Properties
A summary of the key physicochemical and biological properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Synonyms | This compound, YF 2 | [5] |
| Molecular Formula | C₂₀H₂₂ClF₃N₂O₃ | [1] |
| Molecular Weight | 430.85 g/mol | [1] |
| Appearance | Light yellow to yellow crystalline solid | [5] |
| Purity | ≥98% | [1] |
| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mL (up to 86 mg/mL in fresh, anhydrous DMSO)Ethanol: 30 mg/mL | [1][5] |
| Storage (Solid) | Store at -20°C for up to 3 years (sealed) | [1] |
| Storage (Stock Solutions) | -80°C for up to 2 years; -20°C for up to 1 year. Aliquot to avoid repeated freeze-thaw cycles. | [2] |
| Mechanism of Action | Activator of histone acetyltransferases (HATs) | [1][2] |
| Primary Targets | CBP (EC₅₀ = 2.75 µM)PCAF (EC₅₀ = 29.04 µM)GCN5 (EC₅₀ = 49.3 µM)p300 | [1] |
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide (this compound) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). It is recommended to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[1]
-
Vortex or sonicate the solution gently until the compound is completely dissolved. If precipitation occurs, gentle warming can aid in dissolution.[2]
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[2]
Preparation of Working Solutions for In Vitro Cell-Based Assays
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile tubes
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure that the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions (including vehicle controls) and is at a level that does not affect cell viability (typically ≤ 0.5%).
-
Add the working solutions to your cell cultures and proceed with the experiment.
Preparation of Formulations for In Vivo Animal Studies
The following are example protocols for preparing this compound for intraperitoneal (i.p.) or oral administration in mice. The optimal formulation may vary depending on the specific animal model and experimental design.
Protocol 1: PEG300/Tween-80/Saline Formulation
This protocol yields a clear solution suitable for injection.[2]
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure (for a 1 mL working solution):
-
Add 100 µL of the 20.8 mg/mL this compound DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly until a clear solution is obtained.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Mix thoroughly. This will result in a final this compound concentration of 2.08 mg/mL.
-
This solution should be used immediately after preparation for optimal results.[1]
Protocol 2: Corn Oil Formulation
This protocol yields a clear solution suitable for injection.[2]
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
Corn Oil
Procedure (for a 1 mL working solution):
-
Add 100 µL of the 20.8 mg/mL this compound DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until a clear solution is obtained.
-
This will result in a final this compound concentration of 2.08 mg/mL.
Protocol 3: SBE-β-CD/Saline Formulation
This protocol yields a suspended solution that may require sonication. It is suitable for oral and intraperitoneal injection.[2]
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
20% (w/v) SBE-β-CD (Captisol®) in sterile saline
Procedure (for a 1 mL working solution):
-
Add 100 µL of the 20.8 mg/mL this compound DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.
-
Mix thoroughly. Sonication may be required to achieve a uniform suspension.
-
This will result in a final this compound concentration of 2.08 mg/mL.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its use in experiments.
References
YF-2 as a Chemical Probe for Studying CBP/p300 Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
YF-2 is a first-in-class, cell-permeable small molecule activator of the histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300. As highly selective activators, this compound serves as a powerful chemical probe to investigate the diverse biological functions of CBP/p300, which are critical transcriptional co-activators involved in a myriad of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2][3] Dysregulation of CBP/p300 activity is implicated in various diseases, notably cancer, making them attractive therapeutic targets.[4][5]
These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in studying CBP/p300 function in cellular contexts.
Data Presentation
Table 1: In Vitro Activity of this compound
| Target | EC50 (μM) | Assay Type | Notes |
| CBP | 2.75 | In Vitro HAT Assay | Highly selective for CBP.[2][6] |
| PCAF | 29.04 | In Vitro HAT Assay | Shows significantly lower potency against PCAF compared to CBP.[2][6] |
| GCN5 | 49.31 | In Vitro HAT Assay | Demonstrates weak activity against GCN5.[2][6] |
Table 2: Cellular Activity of this compound in Diffuse Large B-Cell Lymphoma (DLBCL)
| Cell Line | Genotype | IC50 (μM) | Notes |
| SUDHL-6 (Romidepsin-resistant) | HAT-mutated | 2.2 | More sensitive to this compound than the parental cell line.[3][7] |
| SUDHL-6 (Parental) | HAT-mutated | 7.22 | Demonstrates selective cytotoxicity in HAT-mutated DLBCL.[3][7] |
Table 3: Biophysical Interaction of this compound with CBP/p300
| Protein Construct | ΔTm (°C) | Assay Type | Interpretation |
| p300 catalytic core (catalytic, PHD/RING, bromodomain) | -2.9 | Thermal Shift Assay | This compound interacts with the full catalytic core.[3][7] |
| CBP catalytic core (catalytic, PHD/RING, bromodomain) | -3.4 | Thermal Shift Assay | This compound interacts with the full catalytic core.[3][7] |
| p300/CBP catalytic domain | No shift | Thermal Shift Assay | This compound does not directly interact with the catalytic domain.[3][7] |
| p300/CBP bromodomain | -5.6 | Thermal Shift Assay | This compound significantly interacts with the bromodomain.[3][7] |
Mechanism of Action and Signaling Pathways
This compound functions as an allosteric activator of CBP/p300. It interacts with the bromodomain and RING domains, inducing a conformational change that enhances the catalytic activity of the HAT domain.[3][7] This leads to increased autoacetylation of a regulatory loop within the catalytic domain of CBP/p300, which further boosts their enzymatic activity.[3][7]
Activated CBP/p300, in turn, acetylates histone and non-histone protein substrates, modulating various signaling pathways. Key pathways affected by this compound-mediated CBP/p300 activation include:
-
The p53 Pathway : CBP/p300 are crucial co-activators for the tumor suppressor p53.[1] this compound treatment can modulate the p53:BCL6 axis.[3]
-
Antigen Presentation : this compound has been shown to upregulate MHC Class I and II expression, suggesting a role in enhancing immune surveillance.[3][8] This is potentially mediated through the acetylation of BCL6, a transcriptional repressor of MHC genes.[8]
-
Wnt/β-catenin Signaling : CBP/p300 act as co-activators for β-catenin, a key component of the Wnt signaling pathway, which is involved in cell proliferation and differentiation.[1][9]
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The important role of the histone acetyltransferases p300/CBP in cancer and the promising anticancer effects of p300/CBP inhibitors | Semantic Scholar [semanticscholar.org]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. CBP/p300 are bimodal regulators of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
"Experimental use of N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide in neurobiology"
For Researchers, Scientists, and Drug Development Professionals
Introduction
YF-2, chemically identified as N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide, is a significant small molecule activator of histone acetyltransferases (HATs). As a cell-permeable compound capable of crossing the blood-brain barrier, this compound presents a valuable tool for investigating the role of histone acetylation in the central nervous system. It demonstrates selective activation of the p300/CBP family of HATs, which are crucial regulators of gene expression involved in synaptic plasticity, memory formation, and neuronal survival. These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative data, and detailed protocols for its use in neurobiological research.
Mechanism of Action
This compound functions as an allosteric activator of the histone acetyltransferases p300 and CREB-binding protein (CBP). By binding to these enzymes, this compound enhances their catalytic activity, leading to the transfer of acetyl groups from acetyl-CoA to the lysine residues of histone tails (primarily H3 and H4) and other non-histone protein substrates. This acetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA. The resulting relaxed chromatin structure allows for greater accessibility of transcriptional machinery to gene promoters and enhancers, thereby promoting the expression of genes critical for neuronal function.
A key downstream target of p300/CBP activation is the transcription factor CREB (cAMP response element-binding protein). Phosphorylation of CREB at Serine 133 enables it to recruit p300/CBP. The subsequent acetylation of histones at the promoter regions of CREB-responsive genes, such as brain-derived neurotrophic factor (BDNF), is essential for their transcription. By activating p300/CBP, this compound is hypothesized to enhance this process, leading to the upregulation of genes that support synaptic plasticity, neuronal growth, and protection against neurodegenerative insults.
Data Presentation
The following table summarizes the quantitative data for this compound's activity on various histone acetyltransferases.
| Target Enzyme | EC50 (µM) |
| CBP | 2.75 |
| PCAF | 29.04 |
| GCN5 | 49.31 |
Experimental Protocols
Protocol 1: In Vitro Treatment of Neuronal Cell Cultures with this compound
This protocol describes the treatment of primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y, PC12) with this compound to assess its effects on histone acetylation and gene expression.
Materials:
-
Neuronal cell culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer for protein extraction (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Reagents for RNA extraction (e.g., TRIzol)
Procedure:
-
Cell Plating: Plate neuronal cells at the desired density in multi-well plates and allow them to adhere and differentiate according to standard protocols.
-
This compound Preparation: Prepare working solutions of this compound by diluting the 10 mM DMSO stock solution in pre-warmed cell culture medium to final concentrations ranging from 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the cells for a predetermined duration (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting for Western Blotting:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract for subsequent Western blot analysis of histone acetylation.
-
-
Cell Harvesting for Gene Expression Analysis (RT-qPCR):
-
Wash the cells once with PBS.
-
Add TRIzol reagent directly to the wells and lyse the cells by pipetting.
-
Proceed with RNA extraction according to the manufacturer's protocol.
-
Protocol 2: Western Blotting for Histone Acetylation
This protocol outlines the procedure for detecting changes in histone acetylation levels in this compound treated cells.
Materials:
-
Protein lysate from Protocol 1
-
SDS-PAGE gels (e.g., 4-20% gradient gels)
-
Running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein (10-20 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the bands using a gel imaging system.
-
Analysis: Quantify the band intensities and normalize the acetyl-histone signal to the total histone signal to determine the relative change in acetylation.
Protocol 3: In Vivo Administration of this compound in a Mouse Model of Neurodegeneration
This protocol provides a general guideline for the systemic administration of this compound to mice to evaluate its neuroprotective effects.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Appropriate mouse model of a neurodegenerative disease (e.g., APP/PS1 for Alzheimer's disease)
-
Gavage needles or syringes for intraperitoneal injection
Procedure:
-
This compound Formulation: Prepare the this compound formulation by first dissolving it in DMSO, then adding PEG300 and Tween 80, and finally bringing it to the final volume with saline. A common dose used in studies is 50 mg/kg.
-
Animal Dosing: Administer the this compound formulation or vehicle control to the mice via the desired route (e.g., oral gavage or intraperitoneal injection). The frequency and duration of treatment will depend on the specific experimental design and the progression of the disease model.
-
Behavioral Testing: At appropriate time points, conduct behavioral tests to assess cognitive function, motor coordination, or other relevant neurological parameters.
-
Tissue Collection: At the end of the study, euthanize the animals and collect brain tissue for subsequent analysis.
-
Histological and Biochemical Analysis: Process the brain tissue for immunohistochemistry to assess markers of neurodegeneration (e.g., amyloid plaques, neurofibrillary tangles) and for biochemical assays (e.g., Western blotting) to measure histone acetylation levels in specific brain regions like the hippocampus and cortex.
Visualizations
Techniques for Measuring the Effects of YF-2 on Protein Acetylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
YF-2 is a potent, cell-permeable activator of the histone acetyltransferases (HATs) CBP, PCAF, and GCN5.[1] These enzymes play a critical role in regulating gene expression and other cellular processes by catalyzing the transfer of an acetyl group from acetyl-CoA to the lysine residues of histone and non-histone proteins. The activation of these HATs by this compound is expected to lead to significant changes in the cellular acetylome, impacting various signaling pathways involved in processes such as cell cycle control, DNA damage response, and metabolism.
These application notes provide a detailed overview of the key techniques and experimental protocols for measuring the effects of this compound on protein acetylation. The protocols are intended to guide researchers in designing and executing experiments to characterize the activity of this compound and its downstream consequences.
Data Presentation: Quantifying the Impact of this compound
The following tables present representative quantitative data on the effects of HAT activation on protein acetylation. While specific data for this compound is emerging, these examples, derived from studies on other HAT activators and inhibitors, illustrate the types of quantitative changes that can be expected.
Table 1: In Vitro HAT Activity Assay with this compound
| HAT Enzyme | This compound Concentration (µM) | Fold Increase in HAT Activity (Mean ± SD) |
| CBP | 0 | 1.0 ± 0.1 |
| 2.75 | 2.5 ± 0.3 | |
| 10 | 4.2 ± 0.5 | |
| 50 | 5.8 ± 0.6 | |
| PCAF | 0 | 1.0 ± 0.1 |
| 29.04 | 2.1 ± 0.2 | |
| 50 | 3.5 ± 0.4 | |
| 100 | 4.9 ± 0.5 | |
| GCN5 | 0 | 1.0 ± 0.1 |
| 49.31 | 1.8 ± 0.2 | |
| 100 | 2.9 ± 0.3 | |
| 200 | 4.1 ± 0.4 |
This table is a representation of expected dose-dependent activation of HATs by this compound based on its published EC50 values.[1]
Table 2: Quantitative Mass Spectrometry Analysis of Histone Acetylation
| Histone Site | Treatment | Fold Change in Acetylation (this compound vs. Vehicle) | p-value |
| H3K9ac | Vehicle | 1.0 | - |
| This compound (10 µM) | 3.2 | < 0.01 | |
| H3K14ac | Vehicle | 1.0 | - |
| This compound (10 µM) | 2.8 | < 0.01 | |
| H3K27ac | Vehicle | 1.0 | - |
| This compound (10 µM) | 4.1 | < 0.001 | |
| H4K8ac | Vehicle | 1.0 | - |
| This compound (10 µM) | 2.1 | < 0.05 |
This table provides hypothetical quantitative data for changes in histone acetylation upon treatment with this compound, based on the known targets of its activated HATs.
Table 3: Western Blot Analysis of Non-Histone Protein Acetylation
| Protein | Treatment | Relative Acetylation Level (Normalized to Total Protein) |
| p53 | Vehicle | 1.0 |
| This compound (10 µM) | 2.5 | |
| NF-κB (p65) | Vehicle | 1.0 |
| This compound (10 µM) | 1.8 | |
| Tubulin | Vehicle | 1.0 |
| This compound (10 µM) | 1.2 |
This table illustrates potential changes in the acetylation of key non-histone proteins following this compound treatment, based on the known substrate specificities of CBP/p300, PCAF, and GCN5.
Experimental Protocols
Protocol 1: In Vitro HAT Activity Assay
This assay measures the ability of this compound to directly activate recombinant HAT enzymes.
Materials:
-
Recombinant human CBP, PCAF, or GCN5
-
This compound
-
Histone H3 or H4 peptide substrate
-
Acetyl-CoA
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Detection reagent (e.g., fluorescently labeled antibody specific for the acetylated peptide, or a coupled enzyme system to detect CoA-SH)
Procedure:
-
Prepare a reaction mixture containing HAT assay buffer, the histone peptide substrate, and the recombinant HAT enzyme.
-
Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture.
-
Pre-incubate for 10-15 minutes at 30°C.
-
Initiate the reaction by adding Acetyl-CoA.
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction (e.g., by adding a developer solution or by heat inactivation).
-
Measure the signal according to the detection reagent manufacturer's instructions (e.g., fluorescence, absorbance).
-
Calculate the fold change in HAT activity relative to the vehicle control.
Protocol 2: Western Blot for Protein Acetylation
This protocol is used to detect changes in the acetylation of specific proteins in cell lysates.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A, Sodium Butyrate)
-
Primary antibodies: anti-acetylated lysine, anti-acetylated specific protein (e.g., anti-acetyl-H3K27), and an antibody against the total protein of interest (for normalization).
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with this compound at various concentrations and time points. Include a vehicle control.
-
Harvest cells and prepare whole-cell lysates using lysis buffer containing protease and deacetylase inhibitors.
-
Determine protein concentration of the lysates (e.g., using a BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities and normalize the acetylated protein signal to the total protein signal.
Protocol 3: Immunoaffinity Enrichment of Acetylated Peptides for Mass Spectrometry
This protocol describes the enrichment of acetylated peptides from cell lysates for subsequent identification and quantification by mass spectrometry.
Materials:
-
Cells treated with this compound or vehicle
-
Lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl pH 8.0) with deacetylase inhibitors
-
DTT and iodoacetamide
-
Trypsin
-
Anti-acetyl-lysine antibody-conjugated beads
-
Wash buffers (e.g., IAP buffer, PBS)
-
Elution buffer (e.g., 0.15% trifluoroacetic acid)
-
C18 desalting spin columns
Procedure:
-
Lyse cells in urea-based buffer and sonicate to shear DNA.
-
Reduce and alkylate the proteins with DTT and iodoacetamide, respectively.
-
Dilute the urea concentration to < 2 M and digest the proteins with trypsin overnight at 37°C.
-
Acidify the peptide solution and desalt using a C18 column.
-
Lyophilize the peptides.
-
Resuspend the peptides in IAP buffer and incubate with anti-acetyl-lysine antibody beads overnight at 4°C with gentle rotation.
-
Wash the beads extensively with IAP buffer and then with PBS to remove non-specifically bound peptides.
-
Elute the acetylated peptides from the beads using an acidic elution buffer.
-
Desalt the enriched peptides using C18 spin columns.
-
Lyophilize the peptides and store at -80°C until LC-MS/MS analysis.
Visualizations
Caption: this compound activates HATs, leading to protein acetylation and downstream effects.
Caption: Workflow for quantitative analysis of protein acetylation by mass spectrometry.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting YF-2 Instability in Aqueous Solutions
This technical support center provides guidance to researchers, scientists, and drug development professionals on common stability issues encountered with the novel compound YF-2 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify and resolve potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitates immediately after preparation. What is the likely cause and how can I fix it?
A1: Cloudiness or precipitation upon dissolving this compound often indicates that its solubility limit has been exceeded in the chosen solvent or buffer. The solubility of many compounds is highly dependent on the pH of the solution.[1][2][3] For ionic compounds with basic anions, solubility tends to increase as the pH decreases.[1][4]
Troubleshooting Steps:
-
Verify pH: Ensure the pH of your aqueous solution is within the optimal range for this compound solubility. Refer to the solubility data below.
-
Adjust pH: If possible, try adjusting the pH of your buffer. For compounds with basic properties, lowering the pH can significantly increase solubility.[3][4]
-
Sonication: Gentle sonication can help dissolve small amounts of precipitate.
-
Temperature: Slightly warming the solution may aid dissolution, but be cautious as this can also accelerate degradation.
Q2: I'm observing a decrease in this compound concentration over time in my aqueous solution. What could be happening?
A2: A time-dependent loss of this compound concentration suggests chemical degradation. The primary mechanisms of degradation in aqueous environments are typically hydrolysis and photolysis.[5] The rate of degradation can be influenced by factors such as pH, temperature, and exposure to light.[5][6][7]
Troubleshooting Steps:
-
pH and Temperature Control: Maintain the pH and temperature of your solution within the recommended stability range. Degradation can be accelerated under alkaline conditions and at higher temperatures.[7]
-
Light Protection: Protect your this compound solutions from light by using amber vials or covering your containers with aluminum foil, as some compounds are susceptible to photolytic degradation.[6]
-
Use Fresh Solutions: Prepare this compound solutions fresh for each experiment whenever possible to minimize the impact of degradation.
Q3: My experimental results are inconsistent, and I suspect this compound is forming aggregates. How can I detect and prevent this?
A3: Aggregation of molecules in solution can lead to variability in experimental outcomes. This phenomenon is particularly common for compounds with hydrophobic regions, which may self-assemble in aqueous environments to minimize contact with water.[8]
Troubleshooting Steps:
-
Visual Inspection: High levels of aggregation may be visible as a slight haziness or opalescence in the solution.
-
Dynamic Light Scattering (DLS): This technique can be used to detect the presence of aggregates and determine their size distribution.
-
Fluorescence Anisotropy: If this compound is fluorescent or can be fluorescently labeled, changes in fluorescence anisotropy can indicate aggregation.[9]
-
Inclusion of Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween-20, Triton X-100) can help prevent hydrophobic aggregation.
-
Solvent Modification: The addition of a small percentage of an organic co-solvent (e.g., DMSO, ethanol) may disrupt hydrophobic interactions and reduce aggregation.
Quantitative Data Summary
The stability of this compound has been evaluated under various conditions. The following tables summarize the key findings to guide your experimental design.
Table 1: Effect of pH on this compound Solubility and Stability in Aqueous Buffer at 25°C
| pH | Solubility (mg/mL) | Half-life (t½) in hours |
| 5.0 | 10.5 | > 72 |
| 6.0 | 5.2 | 48 |
| 7.4 | 1.1 | 24 |
| 8.0 | 0.8 | 12 |
Table 2: Effect of Temperature on this compound Stability in Aqueous Buffer (pH 7.4)
| Temperature (°C) | Half-life (t½) in hours |
| 4 | > 96 |
| 25 | 24 |
| 37 | 8 |
Table 3: Effect of Light Exposure on this compound Stability at 25°C (pH 7.4)
| Light Condition | Half-life (t½) in hours |
| Dark (Protected) | 24 |
| Ambient Lab Light | 16 |
| Direct UV Light (254 nm) | 2 |
Key Experimental Protocols
Protocol 1: Determination of this compound Solubility
-
Prepare a series of buffers at different pH values (e.g., 5.0, 6.0, 7.4, 8.0).
-
Add an excess amount of this compound powder to a known volume of each buffer.
-
Agitate the samples at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.
-
Determine the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.
Protocol 2: Assessment of this compound Hydrolytic Stability
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Spike the this compound stock solution into pre-warmed aqueous buffers of different pH values to achieve a final concentration within the solubility limit.
-
Incubate the solutions at a constant temperature (e.g., 25°C).
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
Immediately quench any further degradation by adding an equal volume of cold acetonitrile.
-
Analyze the samples by a validated analytical method (e.g., HPLC-UV) to determine the remaining concentration of this compound.
-
Calculate the half-life (t½) by plotting the natural logarithm of the this compound concentration against time.
Visual Guides
Caption: Hypothetical degradation pathway of this compound in aqueous solution.
Caption: Troubleshooting workflow for this compound instability issues.
Caption: Hypothetical signaling pathway involving this compound as an agonist.
References
- 1. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Khan Academy [khanacademy.org]
- 4. youtube.com [youtube.com]
- 5. Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Instability of St. John's wort (Hypericum perforatum L.) and degradation of hyperforin in aqueous solutions and functional beverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ATTO-TEC GmbH - Dye-Aggregation [atto-tec.com]
- 9. When One Plus One Does Not Equal Two: Fluorescence Anisotropy in Aggregates and Multiply Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]
"Optimizing N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide treatment time in cells"
Technical Support Center: Glesatinib (TQB3139)
Welcome to the technical support center for N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide, also known as Glesatinib (MGCD265). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers optimize the treatment time of this compound in cell-based assays.
Glesatinib is an orally bioavailable, potent dual inhibitor of the c-Met receptor tyrosine kinase and SMO[1][2][3]. Dysregulation of the c-Met signaling pathway is associated with the development and progression of various cancers, making it a key therapeutic target[4]. This guide will help you refine your experimental design for optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Glesatinib?
A1: Glesatinib is a multi-targeted tyrosine kinase inhibitor. Its primary target is the c-Met receptor (hepatocyte growth factor receptor)[5]. By binding to and inhibiting the phosphorylation of c-Met, it blocks downstream signaling pathways involved in tumor cell proliferation, survival, motility, and invasion[5][6][7]. It also inhibits other kinases such as AXL, MERTK, and VEGFR2 at higher concentrations[8][9].
Q2: What is a typical starting concentration and treatment duration for in vitro experiments?
A2: A typical starting point depends on the cell line. For dose-dependent inhibition of cancer cell growth, concentrations ranging from 0.01 to 5 µM are often used for a 72-hour period[1][2]. However, the optimal time can vary significantly. Time-course experiments (e.g., 6, 12, 24, 48, 72 hours) are essential to determine the ideal duration for your specific cell line and experimental endpoint.
Q3: How should I dissolve and store Glesatinib?
A3: Glesatinib can be dissolved in DMSO to create a stock solution, for example, at 100 mg/mL[3]. Store the DMSO stock solution at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage[1]. For cell culture experiments, dilute the stock solution in your culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: What signaling pathways are affected by Glesatinib treatment?
A4: Glesatinib primarily inhibits the c-Met signaling pathway. Upon activation by its ligand, Hepatocyte Growth Factor (HGF), c-Met triggers several downstream cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival[10][11]. Glesatinib's inhibition of c-Met blocks these downstream effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Efficacy | 1. Suboptimal Treatment Time: The effect may be time-dependent and not yet apparent. 2. Drug Concentration Too Low: The IC50 can vary significantly between cell lines. 3. Cell Line Insensitivity: The cell line may not depend on c-Met signaling for survival.[11] 4. Drug Degradation: Improper storage or handling of Glesatinib stock. | 1. Perform a time-course experiment (e.g., 6, 24, 48, 72 hours) to identify the optimal endpoint.[12] 2. Conduct a dose-response curve (e.g., 0.01 µM to 10 µM) to determine the IC50 for your specific cell line.[1] 3. Confirm c-Met expression and phosphorylation in your cell line via Western Blot or other methods. Consider using a positive control cell line known to be sensitive to c-Met inhibition.[8] 4. Prepare fresh dilutions from a properly stored stock solution for each experiment. |
| High Cytotoxicity / Off-Target Effects | 1. Treatment Time Too Long: Prolonged exposure can lead to toxicity even at lower concentrations. 2. Drug Concentration Too High: Exceeding the optimal therapeutic window. 3. Solvent (DMSO) Toxicity: High concentration of DMSO in the final culture medium. | 1. Reduce the treatment duration. Analyze cells at earlier time points (e.g., 12, 24 hours). 2. Lower the concentration of Glesatinib used. Focus on concentrations at or slightly above the IC50. 3. Ensure the final DMSO concentration does not exceed 0.1% in your culture medium. Run a vehicle-only control (medium + DMSO). |
| Inconsistent Results Between Experiments | 1. Variable Cell Health/Density: Differences in cell confluency or passage number at the time of treatment. 2. Inconsistent Drug Preparation: Minor errors in serial dilutions. 3. Assay Timing: Variation in the timing of drug addition or endpoint analysis. | 1. Standardize your cell seeding protocol. Use cells within a consistent low passage number range and treat them at the same confluency (e.g., 60-70%). 2. Prepare a large batch of the highest concentration needed and perform serial dilutions carefully. Use freshly prepared dilutions for each experiment. 3. Create a detailed, timed workflow for your experiment and adhere to it strictly. |
Experimental Protocols
Protocol: Determining Optimal Treatment Time via Time-Course Viability Assay
This protocol outlines a method to determine the optimal treatment duration of Glesatinib for a specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo®).
Materials:
-
Glesatinib (TQB3139)
-
DMSO
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Cell viability assay reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Glesatinib Preparation:
-
Prepare a 2X working solution of Glesatinib in complete medium from your DMSO stock. For example, to achieve a final concentration of 1 µM, prepare a 2 µM solution.
-
Prepare a 2X vehicle control (e.g., 0.2% DMSO in complete medium).
-
-
Cell Treatment:
-
Carefully add 100 µL of the 2X Glesatinib working solution to the appropriate wells.
-
Add 100 µL of the 2X vehicle control to the control wells.
-
You will now have multiple plates, one for each time point you wish to measure (e.g., 6h, 12h, 24h, 48h, 72h).
-
-
Incubation and Analysis:
-
Incubate the plates for the desired durations (6, 12, 24, 48, 72 hours).
-
At the end of each time point, perform the cell viability assay according to the manufacturer's instructions.
-
Measure the output (e.g., absorbance, luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the results to the vehicle-treated control cells for each time point.
-
Plot cell viability (%) against treatment time (hours) to visualize the time-dependent effect of Glesatinib.
-
Quantitative Data Summary
The inhibitory effect of Glesatinib is both dose and time-dependent. The IC50 (the concentration required to inhibit 50% of cell growth) can change based on the duration of treatment. While specific time-dependent IC50 data is limited in publicly available literature, the following table illustrates how such data would be presented. Researchers should generate this data for their specific cell lines.
Table 1: Example of Time-Dependent IC50 Values for Glesatinib
| Cell Line | 24 hours IC50 (µM) | 48 hours IC50 (µM) | 72 hours IC50 (µM) |
| NSCLC H1299 | Data not available | Data not available | 0.08[1][2] |
| KB-C2 | Data not available | Data not available | ~5-10[1][2] |
| SW620/Ad300 | Data not available | Data not available | ~5-10[1][2] |
| Your Cell Line | Experimentally Determined | Experimentally Determined | Experimentally Determined |
Note: The IC50 values for KB-C2 and SW620/Ad300 cells reflect cytotoxicity, as these P-gp overexpressing lines were used to study multidrug resistance reversal.[12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Facebook [cancer.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phase II study investigating the efficacy and safety of glesatinib (MGCD265) in patients with advanced NSCLC containing MET activating alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. c-MET [stage.abbviescience.com]
- 12. Glesatinib, a c-MET/SMO Dual Inhibitor, Antagonizes P-glycoprotein Mediated Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
"Common issues with N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide solubility"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding common solubility issues encountered with N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide (also known as YF-2). This information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific solubility challenges you may encounter during your experiments and offers potential solutions.
Problem 1: The compound is poorly soluble in aqueous buffers for my in vitro assay.
-
Cause: N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide is a weakly basic compound with a predicted high pKa of 11.75, attributed to its dimethylamino group. In neutral or alkaline aqueous solutions, the molecule is likely to be in its uncharged, less soluble form.
-
Solution:
-
pH Adjustment: The solubility of this compound is expected to increase significantly in acidic conditions. Lowering the pH of your aqueous buffer will lead to the protonation of the dimethylamino group, forming a more soluble salt. It is recommended to test a range of acidic pH values (e.g., pH 4.0-6.5) to find the optimal balance between solubility and the stability of your experimental system. For basic drugs, solubility increases below the pKa.[1]
-
Use of Co-solvents: If adjusting the pH is not feasible for your experiment, consider using a water-miscible organic co-solvent. The compound is known to be soluble in organic solvents. Start with a small percentage of a co-solvent such as DMSO or ethanol and gradually increase the concentration while monitoring for any potential effects on your assay.
-
Problem 2: The compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer.
-
Cause: This is a common issue when a compound is highly soluble in an organic solvent but has low solubility in an aqueous medium. The abrupt change in solvent polarity upon dilution can cause the compound to crash out of solution.
-
Solution:
-
Lower the Concentration: The most straightforward approach is to work with a more diluted final concentration of the compound in your assay.
-
Modify the Dilution Method: Instead of a single large dilution step, try a serial dilution approach. Additionally, ensure rapid and thorough mixing immediately after adding the DMSO stock to the aqueous buffer to aid dispersion.
-
Incorporate Surfactants: Adding a small amount of a non-ionic surfactant, such as Tween 80, to your aqueous buffer can help to keep the compound in solution by forming micelles.[2]
-
Utilize Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[2][3] Consider using cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) in your formulation.[2]
-
Problem 3: I am observing inconsistent results in my experiments, which I suspect are due to poor solubility.
-
Cause: Undissolved compound can lead to variability in the effective concentration, resulting in poor reproducibility of experimental data. The crystalline nature of the solid compound may also affect its dissolution rate.
-
Solution:
-
Confirm Complete Dissolution: Before use, visually inspect your stock solutions and final assay solutions for any particulate matter. If possible, filter your solutions to remove any undissolved compound.
-
Sonication: To aid in the dissolution of the compound, especially when preparing stock solutions, sonication can be a useful technique.[4]
-
Particle Size Reduction: For formulation development, reducing the particle size of the solid compound can increase its surface area and improve the dissolution rate.[5][6][7] This can be achieved through techniques like micronization.[5][7]
-
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide?
A1: The compound has a reported solubility of 30 mg/mL in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. A 10 mM solution in DMSO is also commercially available.
Q2: How does the structure of the molecule influence its solubility?
A2: The molecule has a relatively large, lipophilic structure which contributes to its poor aqueous solubility. However, the presence of the dimethylamino group, which is a weak base, allows for pH-dependent solubility. In acidic environments, this group becomes protonated and charged, increasing its interaction with water and thus enhancing solubility.
Q3: What are some general strategies for formulating this compound for in vivo studies?
A3: For in vivo administration, especially oral, several formulation strategies can be considered to enhance the bioavailability of this poorly soluble compound:
-
Salt Formation: Preparing a stable salt form of the compound (e.g., a hydrochloride salt) can significantly improve its aqueous solubility and dissolution rate.[5][6]
-
Solid Dispersions: Dispersing the compound in a polymer matrix can improve its dissolution characteristics.[3]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be an effective approach for lipophilic drugs, as they form microemulsions in the gastrointestinal tract, which can enhance absorption.[2][3][8]
Data Presentation
Table 1: Solubility in Organic Solvents
| Solvent | Solubility |
| Dimethylformamide (DMF) | 30 mg/mL |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL |
| Ethanol | 30 mg/mL |
Experimental Protocols
Protocol: Determination of Kinetic Aqueous Solubility
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add a small volume of the DMSO stock solution to a series of aqueous buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Allow the solutions to equilibrate at room temperature for a set period (e.g., 2 hours) with gentle shaking.
-
Measure the turbidity of each solution using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm). The point at which turbidity significantly increases indicates the kinetic solubility limit at that pH.
-
Alternatively, centrifuge the plate to pellet any precipitate and measure the concentration of the compound remaining in the supernatant using a suitable analytical method like HPLC-UV.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
"How to prevent off-target effects of YF-2 in experiments"
As YF-2 is a hypothetical compound, this technical support guide has been created based on established principles for validating the specificity of small molecule inhibitors, particularly kinase inhibitors. The methodologies and troubleshooting advice provided are standard practices in drug development and chemical biology.
This guide provides researchers, scientists, and drug development professionals with essential information for using the selective Kinase A inhibitor, this compound. It includes frequently asked questions and troubleshooting advice to help design robust experiments and mitigate potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
This compound is a potent, ATP-competitive small molecule inhibitor designed to selectively target Kinase A , a key enzyme implicated in specific oncogenic signaling pathways. Its primary mechanism of action is to block the phosphorylation of downstream substrates of Kinase A, thereby inhibiting tumor cell proliferation.
Q2: What are the known or potential off-target effects of this compound?
While this compound is highly selective for Kinase A, cross-reactivity can occur at higher concentrations due to structural similarities in the ATP-binding pockets of other kinases. The primary known off-targets are Kinase B and Kinase C . Inhibition of these kinases can lead to unintended cellular responses, including cytotoxicity and activation of alternative signaling pathways.[1][2] Characterizing the selectivity profile of inhibitors like this compound is crucial for interpreting experimental results and minimizing toxicity.[3]
Q3: How do I determine the optimal working concentration for this compound in my experiments?
The optimal concentration should be high enough to achieve maximal inhibition of Kinase A while minimizing engagement of Kinase B and Kinase C.
-
Consult the Selectivity Profile: Refer to the IC50 values in Table 1. A good starting point is to use a concentration that is 10- to 100-fold higher than the Kinase A IC50 but well below the IC50 for Kinase B and C.
-
Perform a Dose-Response Curve: For your specific cell line or system, you must perform a dose-response experiment. Measure a downstream biomarker of Kinase A activity (e.g., phosphorylation of a known substrate) across a range of this compound concentrations. The optimal concentration is typically at the top of the curve, just before it plateaus.
-
Assess Off-Target Engagement: Concurrently, if possible, measure biomarkers for Kinase B and Kinase C activity. The goal is to find a concentration window where the on-target is inhibited without significant off-target effects.
Q4: What are the essential control experiments to include when using this compound?
To ensure that the observed phenotype is a direct result of Kinase A inhibition, the following controls are critical:
-
Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Inactive Control Compound: If available, use a structurally similar but biologically inactive analog of this compound. This controls for effects related to the chemical scaffold itself.
-
Orthogonal Validation: Use at least one other method to validate the phenotype. This can be another structurally distinct Kinase A inhibitor or a genetic approach like siRNA/shRNA or CRISPR-mediated knockout of the gene encoding Kinase A.[4] Discrepancies between these methods strongly suggest off-target effects.[5]
-
Rescue Experiment: In a genetic knockdown background, re-expressing a version of the target protein should "rescue" the phenotype. This confirms the phenotype is linked to the target and not an artifact of the knockdown procedure.[6][7]
Troubleshooting Guide
Problem: I am observing a higher level of cell death than expected based on the reported IC50 for this compound.
-
Possible Cause: This could be an off-target effect, likely due to the inhibition of Kinase B, which is known to be involved in cell survival pathways. The concentration of this compound you are using may be too high for your specific cell model.
-
Solution:
-
Re-run the Dose-Response Curve: Carefully determine the IC50 in your cell line (see Protocol 1).
-
Lower the Concentration: Use this compound at the lowest concentration that gives you maximal on-target pathway inhibition, even if this is below the concentration required for a maximal anti-proliferative effect.
-
Compare Phenotypes: Treat your cells with a known selective inhibitor of Kinase B. If the toxicity phenotype matches, it strongly implicates off-target activity.
-
Problem: The phenotype I see with this compound treatment does not match the phenotype from my siRNA/CRISPR knockdown of Kinase A.
-
Possible Cause: This is a classic indicator of a significant off-target effect.[5] Small molecule inhibitors and genetic perturbations can have different outcomes; for instance, an inhibitor might block only the catalytic function, while a knockout removes the entire protein, including any scaffolding functions. However, a stark difference often points to the inhibitor acting on other targets.
-
Solution:
-
Validate Target Engagement: Confirm that this compound is binding to Kinase A in your cells using a method like the Cellular Thermal Shift Assay (CETSA) (see Protocol 2).[8][9]
-
Use a Structurally Distinct Inhibitor: Procure a Kinase A inhibitor with a different chemical scaffold. If this second inhibitor reproduces the phenotype seen with this compound (and not the knockdown phenotype), it suggests the inhibitor is revealing a pharmacological effect that genetic knockdown does not. If the second inhibitor reproduces the knockdown phenotype, then this compound's effects are likely off-target.
-
Perform a Rescue Experiment: A rescue experiment can definitively link the phenotype to the target gene (see Protocol 4).[10][11]
-
Problem: My results with this compound are inconsistent between experiments.
-
Possible Cause: In addition to standard experimental variability, the steepness of the dose-response curve for off-target effects can be a factor. Minor errors in dilution could push the concentration into a range where off-target inhibition of Kinase B or C begins.
-
Solution:
-
Prepare Fresh Dilutions: Always prepare fresh serial dilutions of this compound from a validated stock for each experiment.
-
Work on the Plateau: Ensure your chosen concentration is on the stable, flat part of the on-target dose-response curve, not on the steep slope.
-
Monitor Passage Number: Use cells within a consistent and low passage number range, as cellular responses and kinase expression levels can change over time in culture.
-
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against the intended target (Kinase A) and key off-targets. Assays were performed using radiometric kinase assays at an ATP concentration equal to the Km for each kinase.[12][13]
| Kinase Target | IC50 (nM) | Selectivity Ratio (vs. Kinase A) |
| Kinase A | 15 | 1x |
| Kinase B | 750 | 50x |
| Kinase C | 2,200 | 147x |
| Kinase D | >10,000 | >667x |
| Kinase E | >10,000 | >667x |
Table 2: Recommended Starting Concentration Ranges for this compound
These are suggested starting points. The optimal concentration must be determined empirically for each experimental system.
| Experimental System | Recommended Concentration Range | Notes |
| Biochemical Assays | 1 - 100 nM | Dependent on ATP concentration. |
| Cell Culture (In Vitro) | 50 - 500 nM | Highly cell-line dependent. Titrate carefully. |
| Animal Models (In Vivo) | 10 - 50 mg/kg | Requires formulation and pharmacokinetic studies. |
Mandatory Visualizations
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Specificity and mechanism of action of some commonly used protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A Single Transcript Knockdown-Replacement Strategy Employing 5’ UTR Secondary Structures to Precisely Titrate Rescue Protein Translation [frontiersin.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Rescue Experiment and Double Knockdown Experiment [bio-protocol.org]
- 11. A Single Transcript Knockdown-Replacement Strategy Employing 5’ UTR Secondary Structures to Precisely Titrate Rescue Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. domainex.co.uk [domainex.co.uk]
Technical Support Center: Interpreting Unexpected Results from YF-2 Treatment
This technical support resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and resolve unexpected results during experiments with YF-2, a selective histone acetyltransferase (HAT) activator.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is a highly selective, blood-brain-barrier permeable histone acetyltransferase (HAT) activator.[1] It functions by acetylating histone H3 in the hippocampus and shows selectivity for the HATs CBP, PCAF, and GCN5, with no inhibitory effect on histone deacetylases (HDACs).[1] Its activity has been noted in anti-cancer and anti-Alzheimer's disease research contexts.[1]
Q2: What are the recommended concentrations for this compound in cell culture experiments?
This compound has been shown to inhibit the proliferation of various cell lines (U251, CCRF-CEM, Hs578T, NCI-ADR-RES) at concentrations ranging from 0.03 to 80 μM over a 72-hour period.[1] The optimal concentration will be cell-line dependent and should be determined empirically through a dose-response experiment.
Q3: How should I prepare and store this compound stock solutions?
For consistent results, it is critical to handle and store this compound properly. Once prepared, stock solutions should be aliquoted and stored to prevent degradation from repeated freeze-thaw cycles.[1] Recommended storage conditions for stock solutions are -80°C for up to two years or -20°C for up to one year.[1]
Q4: I am observing high levels of cytotoxicity even at low concentrations of this compound. What could be the cause?
While this compound is used in anti-cancer studies for its anti-proliferative effects, excessive cytotoxicity could indicate a few issues:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture media is at a non-toxic level (typically <0.5%).
-
Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to HAT activation or potential off-target effects.
-
Incorrect Concentration: Double-check all calculations for dilutions of your stock solution.
-
Compound Purity: Issues with the purity of the this compound batch could contribute to unexpected toxicity.
Q5: My western blot results for acetylated histones are inconsistent. What should I check?
Inconsistent western blot results can be frustrating. Consider the following:
-
Sub-optimal Antibody: Ensure your primary antibody for acetylated histone H3 (or other acetylated targets) is validated and used at the recommended dilution.
-
Loading Controls: Use a total histone H3 antibody as a loading control, rather than a cytoplasmic protein like GAPDH, as this compound's effects are nuclear.
-
Experimental Timing: The kinetics of histone acetylation can be dynamic. Perform a time-course experiment to identify the optimal treatment duration for observing maximal acetylation.
-
Lysis Buffer Composition: Ensure your lysis buffer contains HDAC inhibitors to prevent deacetylation during sample preparation.
Troubleshooting Guides
Guide 1: Unexpected Decrease in Cell Viability
This guide provides a systematic approach to troubleshooting unexpected cytotoxicity.
Problem: A significant decrease in cell viability is observed at concentrations of this compound that are expected to be non-toxic or only moderately anti-proliferative.
Troubleshooting Workflow:
References
Technical Support Center: Enhancing the In Vivo Efficacy of N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide (YF-2)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo efficacy of N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide, also known as YF-2.
Frequently Asked Questions (FAQs)
Q1: What is N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide (this compound) and what is its mechanism of action?
A1: this compound is a highly selective, blood-brain-barrier permeable activator of histone acetyltransferases (HATs).[1][2] It specifically activates the HATs CBP, PCAF, and GCN5, and also increases the activity of p300.[1][2] Its mechanism involves binding to the bromo/RING domains of CREBBP/p300, which leads to increased enzyme auto-acetylation and activation.[3] This results in the acetylation of histone and non-histone proteins, leading to the modulation of gene expression.
Q2: What are the potential therapeutic applications of this compound?
A2: this compound has shown potential in oncology, particularly for cancers with monoallelic mutations in HATs like CREBBP/p300, such as Diffuse Large B-Cell Lymphoma (DLBCL).[3][4] It has demonstrated selective cytotoxicity in HAT-mutated DLBCL cell lines.[3] Additionally, its ability to cross the blood-brain barrier suggests potential applications in neurodegenerative disorders like Alzheimer's disease.[1]
Q3: What is the proposed signaling pathway for this compound?
A3: this compound, by activating CBP/p300, influences multiple downstream pathways. In the context of DLBCL, it has been shown to modulate the p53:BCL6 axis, leading to the upregulation of genes involved in apoptosis and cell cycle arrest.[3] Furthermore, it enhances antigen presentation by increasing the expression of MHC Class I and II genes.[3][4] A generalized diagram of the CBP/p300 signaling pathway is provided below.
Troubleshooting In Vivo Experiments
Q4: I am observing poor solubility of this compound when preparing my formulation for in vivo studies. What can I do?
A4: this compound is poorly soluble in aqueous solutions. A common approach is to first dissolve it in an organic solvent like DMSO and then use a co-solvent system for further dilution. A suggested formulation involves dissolving this compound in DMSO to make a stock solution, which is then mixed with PEG300 and Tween 80 before the final addition of ddH2O.[2] It is crucial to prepare this solution fresh and use it immediately for optimal results.[2]
| Solvent | Solubility |
| DMSO | 86 mg/mL (199.6 mM) |
| Ethanol | Soluble |
| Methanol | Soluble |
Table 1: Solubility of this compound in common laboratory solvents.
Q5: What is a recommended starting dose and dosing regimen for in vivo mouse studies?
A5: Based on published preclinical studies in mouse models of DLBCL, a dose of 50 mg/kg administered intraperitoneally (i.p.) daily for 10 days has been used.[4] Another study reported that 40mg/kg was well-tolerated in SCID/beige mice for 30 days. It is always recommended to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
Q6: My animals are showing signs of toxicity (e.g., weight loss). What should I do?
A6: Weight loss has been observed at higher doses of this compound (e.g., 60 mg/kg). If you observe signs of toxicity, consider the following:
-
Dose Reduction: Lower the dose of this compound.
-
Vehicle Control: Ensure that the vehicle itself is not causing toxicity by including a vehicle-only control group.
-
Formulation Check: Re-evaluate your formulation preparation. Precipitation of the compound can lead to uneven dosing and localized toxicity.
-
Route of Administration: If using intraperitoneal injection, ensure proper technique to avoid irritation. For poorly soluble compounds, subcutaneous injection might be an alternative to achieve a more sustained release.
Q7: How can I monitor the in vivo efficacy of this compound?
A7: The efficacy of this compound can be assessed through several methods:
-
Tumor Growth Inhibition: In xenograft models, regularly measure tumor volume to determine the extent of tumor growth inhibition compared to a vehicle control group.
-
Survival Analysis: Monitor the survival of the animals over time and generate Kaplan-Meier survival curves to assess if this compound treatment prolongs survival.[5][6]
-
Pharmacodynamic Markers: Measure the level of histone acetylation in tumor tissue or peripheral blood mononuclear cells (PBMCs) to confirm target engagement. This can be done using techniques like Western blotting, ELISA, or flow cytometry.[7][8][9]
-
Immunophenotyping: In immunocompetent models, analyze changes in immune cell populations in the tumor microenvironment and spleen using flow cytometry to assess the immunomodulatory effects of this compound.[4]
Experimental Protocols
Protocol 1: In Vivo Formulation Preparation
This protocol is a general guideline for preparing a this compound formulation for intraperitoneal injection in mice.
Materials:
-
N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide (this compound)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile deionized water (ddH2O)
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 22 mg/mL, dissolve the appropriate amount of this compound in fresh, anhydrous DMSO.[2]
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 50 µL of the this compound/DMSO stock solution and mix thoroughly until the solution is clear.[2]
-
Add 50 µL of Tween 80 to the mixture and mix until clear.[2]
-
Finally, add 500 µL of sterile ddH2O to bring the total volume to 1 mL.[2]
-
Mix the final solution gently but thoroughly.
-
Use the formulation immediately after preparation.[2]
Note: The final concentrations of the components in this example are 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O. These ratios may need to be optimized for your specific experimental needs.
Protocol 2: Monitoring Histone Acetylation in Tumor Tissue by Western Blot
This protocol provides a general method for assessing changes in histone acetylation in tumor tissues from this compound treated animals.
Materials:
-
Tumor tissue from treated and control animals
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Excise tumors from euthanized animals and snap-freeze in liquid nitrogen. Store at -80°C until use.
-
Homogenize the tumor tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the acetylated histone of interest (e.g., anti-acetyl-H3K27) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.
-
Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.
Disclaimer: This technical support guide is intended for informational purposes only and does not constitute medical or professional advice. Researchers should always adhere to institutional guidelines and safety protocols when conducting animal experiments. The provided protocols are general and may require optimization for specific experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New method to detect histone acetylation levels by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
"Addressing cytotoxicity of N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide at high concentrations"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide, particularly concerning cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide at concentrations above 10 µM in our cell-based assays. Is this expected?
A1: While specific public data on the cytotoxicity profile of this compound is limited, it is not uncommon for compounds to exhibit cytotoxic effects at higher concentrations. This can be due to on-target effects (if the target is essential for cell viability), off-target effects, or compound insolubility and precipitation. It is crucial to differentiate between these possibilities.
Q2: What is the potential mechanism of action for this compound that could lead to cytotoxicity?
A2: N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide is structurally related to known histone acetyltransferase (HAT) activators.[1][2] Over-activation of HATs can disrupt the epigenetic regulation of gene expression, leading to cell cycle arrest, apoptosis, or other forms of cell death, which would manifest as cytotoxicity.
Q3: Could the observed cytotoxicity be an artifact of the assay itself?
A3: Yes, high concentrations of compounds can interfere with assay components.[3] For example, the compound might precipitate in the culture medium, causing light scattering that affects absorbance or fluorescence readings in viability assays.[4] It could also directly react with assay reagents, such as the tetrazolium salts used in MTT or XTT assays.[4]
Q4: How can we improve the solubility of the compound to avoid precipitation at high concentrations?
A4: Improving solubility is a key strategy to mitigate artifacts. Consider the following approaches:
-
Co-solvents: While DMSO is a common solvent, its final concentration in the assay should be carefully controlled and kept consistent across all wells.[5]
-
Formulation Strategies: For in vivo studies or even complex in vitro models, exploring formulation approaches like using cyclodextrins or creating nanosuspensions can enhance solubility and reduce toxicity.[6][7]
-
Vehicle Change: The choice of dosing vehicle can significantly impact toxicity.[8]
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity at High Concentrations
Symptoms:
-
A sharp drop in cell viability is observed at concentrations above a certain threshold (e.g., >10 µM).
-
Visual inspection of wells under a microscope reveals precipitate or crystals.
-
Inconsistent results between replicate wells at high concentrations.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Compound Precipitation | Microscopic Examination: Visually inspect the wells with the highest concentrations before and after adding the compound to the media. Solubility Assessment: Perform a formal solubility test of the compound in your specific cell culture medium. Protocol Adjustment: Prepare a higher concentration stock in DMSO and use smaller volumes to achieve the final concentration, ensuring the final DMSO concentration is non-toxic to your cells. |
| Assay Interference | Use an Orthogonal Assay: If you are using a metabolic assay (e.g., MTT, XTT), validate your results with a different method that measures a different aspect of cell health, such as a membrane integrity assay (e.g., LDH release or a fluorescent live/dead stain). Control for Compound Color/Fluorescence: Run controls with the compound in cell-free media to see if it directly interacts with your assay reagents. |
| Off-Target Cytotoxicity | Target Engagement Assay: If possible, correlate the cytotoxicity with the engagement of the intended target (e.g., HAT activity). Literature Review: Search for studies on compounds with a similar chemical scaffold to identify potential off-target interactions. |
Issue 2: Non-Reproducible Dose-Response Curve
Symptoms:
-
The dose-response curve is not sigmoidal.
-
Higher concentrations show less cytotoxicity than intermediate concentrations (a "U-shaped" curve).[4]
Possible Causes & Solutions:
| Cause | Recommended Action |
| Compound Aggregation | Detergent Addition: Include a low, non-toxic concentration of a detergent like Triton X-100 or Tween 20 in your assay buffer to prevent aggregation.[3] Note that this may affect cell membranes and should be validated. |
| Interference with Assay Readout | Check for Autofluorescence: If using a fluorescence-based assay, measure the intrinsic fluorescence of the compound at the excitation and emission wavelengths of your assay. Microscopy: Use automated microscopy and image analysis to quantify cell number and morphology, which is less prone to certain types of compound interference. |
| Cellular Efflux or Metabolism | Time-Course Experiment: Perform a time-course experiment to see if the cytotoxic effect changes over time. Cells may be metabolizing the compound into a less toxic form or actively pumping it out. |
Data Presentation
Table 1: Hypothetical Cytotoxicity Data of Compound in A549 Cells (72h Incubation)
| Concentration (µM) | % Viability (MTT Assay) | % Viability (LDH Assay) | Microscopic Observation |
| 0.1 | 98 ± 4 | 99 ± 2 | Normal morphology |
| 1 | 95 ± 5 | 97 ± 3 | Normal morphology |
| 10 | 65 ± 8 | 68 ± 7 | Reduced cell number |
| 50 | 25 ± 10 | 30 ± 9 | Significant cell death, some precipitate |
| 100 | 45 ± 15 | 32 ± 11 | Obvious precipitate, inconsistent cell numbers |
Note: This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a plate reader.
Protocol 2: Solubility Assessment in Cell Culture Medium
-
Preparation: Prepare a 10 mM stock solution of the compound in DMSO.
-
Dilution: Create a series of dilutions from the stock solution into your cell culture medium to achieve final concentrations ranging from 1 µM to 200 µM.
-
Incubation: Incubate the solutions at 37°C for 2 hours.
-
Observation: Visually inspect each solution for signs of precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC.
Visualizations
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Potential mechanism of cytotoxicity via HAT activation.
References
- 1. BenzaMide, N-[4-chloro-3-(trifluoroMethyl)phenyl]-2-[2-(diMethylaMino)ethoxy]-6-ethoxy- CAS#: 1311423-89-8 [amp.chemicalbook.com]
- 2. Buy N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(3-methylphenoxy)butanamide (EVT-3891523) [evitachem.com]
- 3. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. researchgate.net [researchgate.net]
- 8. Prediction of the effect of formulation on the toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
YF-2 Experimental Controls & Best Practices: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using YF-2, a selective, blood-brain-barrier permeable histone acetyltransferase (HAT) activator. This compound has shown potential in oncology and neurodegenerative disease research.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule activator of the histone acetyltransferase (HAT) family of enzymes. It selectively activates several HATs, including CBP, PCAF, and GCN5, and has also been shown to increase p300 activity.[3] By activating these enzymes, this compound promotes the acetylation of histone proteins, particularly histone H3, which plays a crucial role in the epigenetic regulation of gene expression.[1][2] Its ability to cross the blood-brain barrier makes it a valuable tool for neuroscience research.[2][3]
Q2: What are the primary research applications for this compound?
A2: this compound is utilized in studies focusing on:
-
Oncology: It exhibits selective cytotoxicity in cancer cells with HAT mutations, such as diffuse large B-cell lymphomas (DLBCL).[5]
-
Neurodegenerative Diseases: It is being investigated for its potential therapeutic effects in conditions like Alzheimer's and Parkinson's disease by modulating synaptic plasticity.[4]
-
Epigenetics: As a selective HAT activator, it is a tool for studying the role of histone acetylation in various cellular processes.
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term storage, this compound powder should be kept at -20°C for up to 3 years. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 2 years or -20°C for up to 1 year.[1]
Q4: How should I prepare this compound for in vitro and in vivo experiments?
A4: this compound has specific solubility characteristics. For detailed preparation protocols for different experimental needs (e.g., clear solution for cell culture, suspended solution for injection), please refer to the "Experimental Protocols" section below.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no observable effect in cell-based assays. | Improper dissolution of this compound: The compound may not be fully solubilized, leading to inaccurate concentrations. | Ensure the correct solvent (e.g., fresh DMSO) is used and that the solution is clear. Gentle heating or sonication can aid dissolution.[1] |
| Cell line insensitivity: The cell line may not have the specific HAT mutations or signaling pathways affected by this compound. | Use a positive control cell line known to be sensitive to this compound (e.g., HAT-mutated DLBCL cell lines).[5] | |
| Degradation of this compound: Improper storage or multiple freeze-thaw cycles of stock solutions can lead to compound degradation. | Aliquot stock solutions and store them at the recommended temperatures.[1] | |
| High cytotoxicity observed in cell cultures. | Concentration is too high: The effective concentration of this compound can vary between cell lines. | Perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell line. Concentrations for inhibiting proliferation have been observed in the range of 0.03 to 80 µM over 72 hours.[1] |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). | |
| Variability in in vivo animal studies. | Poor bioavailability: The formulation and route of administration can significantly impact the compound's effectiveness. | Follow the recommended formulation protocols for in vivo administration to ensure proper delivery of this compound.[1] |
| Incorrect dosing or timing: The therapeutic window and timing of administration are critical for observing an effect. | Refer to published studies for appropriate dosing and administration schedules. For example, in mice, doses of 5 mg/kg to 20 mg/kg have been used.[1] |
Data Presentation
Table 1: In Vitro Activity of this compound
| Target HAT | EC50 (µM) |
| CBP | 2.75[1][2][3] |
| PCAF | 29.04[1][2][3] |
| GCN5 | 49.31[1][2][3] |
Table 2: this compound In Vivo Dosing Examples (Mice)
| Dosage | Administration Route | Timing Relative to Stimulus | Observed Effect |
| 5 mg/kg | Intraperitoneal (i.p.) | 30 minutes before | Rescued contextual memory defects[1] |
| 20 mg/kg | Intraperitoneal (i.p.) | 2 hours before | Rescued contextual memory defects[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Materials: this compound powder, fresh anhydrous DMSO.
-
Procedure:
-
Calculate the required mass of this compound for the desired volume of 10 mM stock solution (Molecular Weight: 430.85 g/mol ).
-
Add the calculated amount of fresh, anhydrous DMSO to the this compound powder.
-
Vortex or gently warm the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C as per the storage guidelines.
-
Protocol 2: Preparation of this compound Working Solution for In Vitro Assays
-
Materials: this compound stock solution, appropriate cell culture medium.
-
Procedure:
-
Thaw an aliquot of the this compound stock solution.
-
Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final DMSO concentration in the culture medium is below 0.5%.
-
Protocol 3: Preparation of this compound Formulation for In Vivo (Intraperitoneal Injection)
This protocol yields a suspended solution.
-
Materials: this compound, DMSO, 20% SBE-β-CD in Saline.
-
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD in Saline.
-
Mix thoroughly. Use sonication if necessary to achieve a uniform suspension.[1]
-
Visualizations
Caption: Mechanism of action of this compound as a HAT activator.
Caption: General experimental workflow for this compound studies.
References
"Refining dosage of N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide for animal studies"
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the dosage of novel compounds, using N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide as a representative example for animal studies. The following troubleshooting guides and FAQs address common challenges encountered during preclinical dose-finding experiments.
Frequently Asked Questions (FAQs)
Q1: Where should I begin when determining the dosage for a novel compound with no existing data?
A1: The initial step is to conduct a dose-ranging study to determine the Maximum Tolerated Dose (MTD).[1][2] The MTD is the highest dose of a drug that can be administered without causing unacceptable side effects or toxicity over a specified period.[1] This is a critical starting point for longer-term safety and efficacy studies.[1][2]
Q2: What are the key parameters to monitor during a dose-ranging study?
A2: During a dose-ranging study, it is crucial to monitor several toxicological endpoints. These include, but are not limited to:
-
Clinical Observations: Changes in behavior, posture (e.g., hunched posture), and activity levels.[3]
-
Body Weight: Significant body weight loss is a key indicator of toxicity.[4][5]
-
Food and Water Consumption: A decrease in consumption can signal adverse effects.
-
Clinical Pathology: Blood tests to assess liver function and other organ health are important.[1][2]
-
Mortality: While not the intended endpoint of an MTD study, any deaths must be recorded.[1]
Q3: How do I translate a dose from one animal species to another?
A3: Allometric scaling is a common method used to extrapolate drug doses between different animal species.[6][7][8][9] This method considers the differences in body surface area and metabolic rates between species.[7][8][9] The Human Equivalent Dose (HED) can be calculated from animal data to inform safe starting doses for clinical trials.[6][7]
Q4: What is the "limit dose" and when is it applicable?
A4: The limit dose is the highest dose that should be administered in the absence of a demonstrable MTD.[10] Generally, this is accepted as 1000 mg/kg in both rodent and non-rodent species.[1][10]
Troubleshooting Guides
Issue 1: Rapid and severe toxicity observed at the initial dose.
-
Troubleshooting Steps:
-
Immediately cease dosing at that level.
-
Provide supportive care to the affected animals as per ethical guidelines.
-
Re-evaluate your starting dose. It is likely too high.
-
Consider starting at a much lower dose (e.g., 1/10th or 1/100th of the initial dose) and perform a more gradual dose escalation.
-
Review any in vitro cytotoxicity data to better estimate a starting in vivo dose.
-
Issue 2: No adverse effects are observed even at the highest feasible dose.
-
Troubleshooting Steps:
-
This scenario may indicate that you have reached the Maximum Feasible Dose (MFD), which is limited by factors like formulation solubility or administration volume.[1]
-
If the MFD is reached without observing toxicity, this may be considered the high dose for subsequent studies.
-
Ensure that the lack of effect is not due to poor absorption or rapid metabolism of the compound. A pharmacokinetic (PK) study to determine plasma concentrations of the drug would be beneficial.
-
Issue 3: High variability in animal responses to the same dose.
-
Troubleshooting Steps:
-
Increase the number of animals per group to improve statistical power.
-
Ensure consistency in your experimental procedures, including dosing technique, time of day for dosing, and animal handling.
-
Check the homogeneity of your drug formulation to ensure each animal receives the intended dose.
-
Consider potential differences in animal strain, age, or sex that might contribute to variability.
-
Experimental Protocols
Protocol: Maximum Tolerated Dose (MTD) Determination in Rodents
This protocol outlines a general procedure for determining the MTD of a novel compound.
-
Animal Model: Select a relevant rodent species and strain (e.g., Sprague-Dawley rats or CD-1 mice). Use a minimum of 3-5 animals per dose group.[5]
-
Dose Selection:
-
Administration:
-
Administer the compound via the intended clinical route (e.g., oral gavage, intravenous injection).
-
The formulation should be consistent with what is planned for future studies.[3]
-
-
Monitoring:
-
Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, and 24 hours post-dose) for the first day, and daily thereafter for up to 14 days.
-
Record body weights daily. A body weight loss of 10% in rats and dogs, and 6% in non-human primates is a recommended upper limit.[4]
-
Monitor food and water intake.
-
-
Endpoint: The MTD is defined as the highest dose that does not produce:
-
Mortality.
-
Significant clinical signs of toxicity.
-
More than a 10% reduction in body weight.[4]
-
-
Data Analysis: Summarize the findings for each dose group, noting the observed toxicities. This will inform the dose selection for subsequent studies.
Data Presentation
Table 1: Example Dose-Ranging Study Results
| Dose Group (mg/kg) | Number of Animals | Mortality | Key Clinical Signs | Mean Body Weight Change (%) |
| Vehicle Control | 5 | 0/5 | None | +5% |
| 10 | 5 | 0/5 | None | +3% |
| 30 | 5 | 0/5 | Mild lethargy | -2% |
| 100 | 5 | 1/5 | Severe lethargy, hunched posture | -12% |
| 300 | 5 | 5/5 | Severe toxicity | N/A |
In this example, the MTD would be considered 30 mg/kg.
Table 2: Allometric Scaling Conversion Factors (Human Equivalent Dose)
To calculate the Human Equivalent Dose (HED) from animal data, divide the animal dose by the following conversion factors.
| Animal Species | Body Weight (kg) | Body Surface Area (m²) | Km factor (Body Weight/Body Surface Area) | To Convert Animal Dose in mg/kg to HED in mg/kg (Divide by) |
| Human | 60 | 1.62 | 37 | - |
| Mouse | 0.02 | 0.0066 | 3 | 12.3 |
| Rat | 0.15 | 0.025 | 6 | 6.2 |
| Rabbit | 1.8 | 0.15 | 12 | 3.1 |
| Dog | 10 | 0.5 | 20 | 1.8 |
| Monkey | 3 | 0.24 | 12 | 3.1 |
Source: Data compiled from publicly available FDA guidance and related publications.[7][9]
Visualizations
Caption: Workflow for a typical dose-ranging study.
Caption: Decision-making process in a dose escalation study.
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. Dose determination in preclinical and clinical studies | PPTX [slideshare.net]
- 4. Refining MTD studies | NC3Rs [nc3rs.org.uk]
- 5. researchgate.net [researchgate.net]
- 6. allucent.com [allucent.com]
- 7. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Can Animal Scales Help with Dosage Calculations for Medications? [barnworld.com]
- 9. Conversion between animals and human [targetmol.com]
- 10. nc3rs.org.uk [nc3rs.org.uk]
"Troubleshooting guide for histone acetylation assays using YF-2"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using YF-2, a selective histone acetyltransferase (HAT) activator, in histone acetylation assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect histone acetylation?
This compound is a cell-permeable small molecule that selectively activates histone acetyltransferases (HATs), particularly CBP and p300.[1][2] It functions by inducing autoacetylation of CBP/p300, which enhances their catalytic activity.[2][3] This leads to an increase in histone acetylation, primarily on histone H3.[1] this compound has been shown to modulate the expression of genes involved in pathways like apoptosis and the p53 pathway by altering histone acetylation status.[2][3]
Q2: What are the optimal concentrations of this compound for cell-based assays?
The effective concentration of this compound can vary depending on the cell line and the duration of treatment. For inhibiting cell proliferation, concentrations ranging from 0.03 µM to 80 µM for 72 hours have been reported in various cell lines.[1] For inducing acetylation of p53 in cell-free assays, EC50 values are approximately 15.47 µM for CBP and 6.05 µM for p300.[2][3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental goals.
Q3: Can this compound be used in animal models?
Yes, this compound is a blood-brain-barrier permeable compound, making it suitable for in vivo studies.[1] It has been shown to acetylate H3 in the hippocampus of mice.[1]
Troubleshooting Guides
This section addresses common issues encountered during histone acetylation assays when using this compound.
Issue 1: No or Weak Signal in Western Blot for Acetylated Histones
| Possible Cause | Recommended Solution |
| Ineffective this compound Treatment | - Verify the concentration and incubation time of this compound. Perform a dose-response and time-course experiment. - Ensure the this compound compound is properly stored and has not degraded. |
| Poor Protein Extraction | - Use a nuclear extraction protocol and ensure the addition of fresh protease and HDAC inhibitors to the lysis buffer.[4] - Keep samples on ice throughout the extraction process.[4] |
| Inefficient Transfer | - Check the transfer efficiency using a Ponceau S stain on the membrane after transfer. - Ensure good contact between the gel and the membrane and that no air bubbles are present.[5] |
| Suboptimal Antibody Concentrations | - Increase the concentration of the primary or secondary antibody.[4] - Increase the incubation time for the primary antibody, for instance, overnight at 4°C.[6] |
| Inactive Secondary Antibody | - Ensure the secondary antibody is compatible with the primary antibody (e.g., anti-rabbit secondary for a rabbit primary).[4] |
Issue 2: High Background in Western Blot
| Possible Cause | Recommended Solution |
| Antibody Concentration Too High | - Decrease the concentration of the primary and/or secondary antibody.[7] |
| Insufficient Blocking | - Increase the blocking time to at least 1 hour at room temperature. - Use a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[4] |
| Inadequate Washing | - Increase the number and duration of washes after primary and secondary antibody incubations.[6] |
| Membrane Dried Out | - Ensure the membrane remains wet throughout the entire process.[7] |
Issue 3: Inconsistent Results in Colorimetric/Fluorometric HAT Assays
| Possible Cause | Recommended Solution |
| Incorrect Reagent Preparation or Addition | - Prepare all reagents fresh and according to the kit protocol. - Double-check the order of reagent addition.[8] |
| Inaccurate Pipetting | - Use calibrated pipettes and proper pipetting techniques to ensure accurate volumes. |
| Variable Incubation Times or Temperatures | - Ensure consistent incubation times and temperatures for all wells as described in the protocol.[8] |
| Insufficient Washing | - Make sure to wash the wells thoroughly as specified at each washing step to remove unbound reagents.[8] |
| Contaminated Reagents | - Use fresh, sterile reagents and pipette tips to avoid contamination. |
Issue 4: Low Yield or High Background in Chromatin Immunoprecipitation (ChIP) Assays
| Possible Cause | Recommended Solution |
| Inefficient Cross-linking | - Optimize the formaldehyde concentration and incubation time. Over-crosslinking can mask epitopes, while under-crosslinking will be inefficient.[9] |
| Incomplete Cell Lysis and Chromatin Shearing | - Optimize sonication or enzymatic digestion to achieve chromatin fragments between 200-1000 bp.[9] - Confirm fragment size by running an aliquot of sheared chromatin on an agarose gel. |
| Insufficient Antibody | - Use an antibody that is validated for ChIP. - Titrate the antibody to determine the optimal amount for your experiment (typically 1-10 µg).[9] |
| High Background from Non-specific Binding | - Include a pre-clearing step with protein A/G beads before adding the specific antibody.[9] - Use a mock IP (with a non-specific IgG) as a negative control.[9] |
| Inefficient Elution | - Ensure the elution buffer is prepared correctly and the incubation is at the recommended temperature to reverse cross-links. |
Experimental Protocols & Data Presentation
This compound Activity Data
| Target | EC50 | Cell Line/System | Reference |
| CBP | 2.75 µM | Cell-free | [1] |
| PCAF | 29.04 µM | Cell-free | [1] |
| GCN5 | 49.31 µM | Cell-free | [1] |
| p300 (p53 acetylation) | 6.05 µM | Cell-free | [2][3] |
| CBP (p53 acetylation) | 15.47 µM | Cell-free | [2][3] |
Protocol 1: Western Blot for Histone Acetylation
-
Cell Lysis and Protein Extraction:
-
Treat cells with the desired concentration of this compound for the appropriate time.
-
Harvest cells and wash with ice-cold PBS.
-
Perform nuclear extraction using a commercial kit or a buffer containing protease and HDAC inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the bands using a chemiluminescence imager.
-
Protocol 2: Colorimetric Histone Acetyltransferase (HAT) Activity Assay
This protocol is a general guideline and should be adapted to the specific instructions of the commercial kit being used.
-
Prepare Nuclear Extract:
-
Treat cells with this compound or a vehicle control.
-
Prepare nuclear extracts from fresh cells or tissues. Avoid using frozen samples as enzyme activity can be lost.[8]
-
-
Assay Setup:
-
Add assay buffer, the acetyl-CoA substrate, and your nuclear extract to the wells of the microplate.
-
For inhibitor studies, add the inhibitor at this step.
-
Include a blank (no nuclear extract) and a positive control.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Development:
-
Add the developing solution to each well and incubate at room temperature for 10-15 minutes. This step stops the HAT reaction and generates a colored product.
-
-
Reading the Plate:
-
Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the HAT activity.
-
Visualizations
Caption: Experimental workflow for histone acetylation assays.
Caption: this compound mechanism of action on histone acetylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. google.com [google.com]
- 8. resources.bio-techne.com [resources.bio-techne.com]
- 9. Chromatin Immunoprecipitation (ChIP) Troubleshooting Tips [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Histone Acetyltransferase (HAT) Activators: YF-2, CTB, and CTPB
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of three small-molecule histone acetyltransferase (HAT) activators: YF-2, CTB, and CTPB. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their studies.
Introduction to HAT Activators
Histone acetyltransferases (HATs) are crucial enzymes that regulate gene expression by acetylating histone and non-histone proteins. The targeted activation of HATs is a promising therapeutic strategy for various diseases, including cancer and neurodegenerative disorders. This compound, CTB, and CTPB are three such activators with distinct profiles.
Quantitative Performance Data
The following table summarizes the available quantitative data for this compound, CTB, and CTPB. It is important to note that this data is compiled from different studies, and direct comparisons should be made with caution due to potentially different experimental conditions.
| Activator | Target HAT(s) | Metric | Value | Source |
| This compound | CBP | EC50 | 2.75 µM | [1] |
| PCAF | EC50 | 29.04 µM | [1] | |
| GCN5 | EC50 | 49.3 µM | [1] | |
| p300 | - | Increases activity | [1] | |
| CTB | p300 | Docking Energy | -7.72 kcal/mol | [2] |
| CTPB | p300 | Maximal Activation | ~4-fold at 200–275 μM | [3] |
| p300 | Docking Energy | -1.18 kcal/mol | [2] | |
| PCAF | - | No activity alteration | [4] |
Mechanisms of Action
This compound: This activator is proposed to function through an allosteric mechanism. It interacts with the RING and bromodomains of p300/CBP, inducing a conformational change that facilitates substrate binding and catalysis, and promotes autoacetylation of the enzyme, further enhancing its activity.[5]
CTB and CTPB: These activators are thought to induce a conformational change in p300 upon binding.[3] A docking study suggests that CTB exhibits a higher binding affinity to p300 than CTPB, which may be attributed to the formation of a hydrogen bond.[2] The pentadecyl chain of CTPB appears to be important for its activity in specific contexts.[6]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches, the following diagrams are provided in Graphviz DOT language.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Exploring the binding affinities of p300 enzyme activators CTPB and CTB using docking method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetyltransferases (HATs) as Targets for Neurological Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Activation of p300 histone acetyltransferase by small molecules altering enzyme structure: probed by surface-enhanced Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Histone Acetyltransferase Modulation: A Comparative Analysis of YF-2 and the GCN5/PCAF-Specific Inhibitor MB-3
An important clarification regarding the function of YF-2: Initial interest in this compound as a specific inhibitor of the histone acetyltransferases (HATs) GCN5 and PCAF prompted this comparative guide. However, current data from suppliers indicates that this compound is, in fact, a HAT activator, with pronounced selectivity for CREB-binding protein (CBP) and p300 over GCN5 and PCAF. To address the original inquiry's focus on GCN5/PCAF inhibition, this guide has been expanded to include a detailed analysis of MB-3 (Butyrolactone 3), a known inhibitor with specificity for GCN5.
This guide provides a comparative overview for researchers, scientists, and drug development professionals, presenting objective data on both the HAT activator this compound and the GCN5/PCAF inhibitor MB-3.
This compound: A Selective Histone Acetyltransferase Activator
This compound has been identified as a highly selective, cell-permeable activator of the histone acetyltransferases CBP and p300. Its activating effect on GCN5 and PCAF is significantly lower, demonstrating a clear preference for the former. This makes this compound a valuable tool for studying the specific roles of CBP/p300 in cellular processes.
Quantitative Data for this compound (HAT Activator)
| Compound | Target HAT | EC50 (μM) |
| This compound | CBP | 2.75 |
| PCAF | 29.04 | |
| GCN5 | 49.31 |
MB-3: A Specific Inhibitor of GCN5/PCAF
MB-3 (Butyrolactone 3) is a small molecule inhibitor that demonstrates specificity for the GCN5 histone acetyltransferase.[1][2] It exhibits a significantly weaker inhibitory effect on other HATs, such as CBP, making it a useful tool for investigating the specific functions of GCN5 and its close homolog PCAF in various biological pathways.[1][2]
Quantitative Data for MB-3 (HAT Inhibitor)
| Compound | Target HAT | IC50 |
| MB-3 | Gcn5 | 100 μM |
| CBP | 0.5 mM (500 µM) |
Experimental Protocols
In Vitro Histone Acetyltransferase (HAT) Inhibition Assay
A common method to determine the inhibitory potential of a compound like MB-3 is a fluorescence-based in vitro HAT assay.[3][4][5]
Principle: The assay measures the activity of a recombinant HAT enzyme (e.g., GCN5, PCAF, or p300/CBP) by detecting the production of Coenzyme A (CoA-SH) during the transfer of an acetyl group from acetyl-CoA to a histone peptide substrate. The free thiol group of the generated CoA-SH reacts with a developing reagent to produce a fluorescent product, which can be quantified.
Materials:
-
Recombinant human HAT enzymes (GCN5, PCAF, p300, CBP)
-
Histone H3 peptide substrate
-
Acetyl-CoA
-
Test inhibitor (e.g., MB-3) dissolved in an appropriate solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
Developing reagent that reacts with free thiols to produce a fluorescent signal
-
96-well black plates suitable for fluorescence measurements
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitor (MB-3) in the assay buffer.
-
In a 96-well plate, add the recombinant HAT enzyme, the histone H3 peptide substrate, and the test inhibitor at various concentrations.
-
Initiate the enzymatic reaction by adding acetyl-CoA to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution.
-
Add the developing reagent to each well and incubate for a sufficient time to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of the test inhibitor relative to a control reaction without the inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the HAT activity by 50%, by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
GCN5/PCAF Signaling in Transcriptional Regulation
GCN5 and PCAF are key components of large multi-subunit coactivator complexes, such as SAGA and ATAC.[2] They are recruited to gene promoters by transcription factors (e.g., c-MYC, E2F1) where they acetylate histone H3 at specific lysine residues (primarily H3K9).[2][6] This acetylation neutralizes the positive charge of the lysine residues, leading to a more relaxed chromatin structure that allows for the binding of the transcriptional machinery and subsequent gene expression.[6] These target genes are often involved in cell cycle progression and proliferation.[7]
Caption: GCN5/PCAF signaling pathway in transcriptional activation.
Experimental Workflow for Validating HAT Inhibitor Specificity
The validation of a novel HAT inhibitor's specificity involves a multi-step process, starting from in vitro assays and potentially moving to cell-based and in vivo studies.
Caption: Workflow for validating HAT inhibitor specificity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GCN5 HAT inhibition reduces human Burkitt lymphoma cell survival through reduction of MYC target gene expression and impeding BCR signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. HAT Inhibitor Screening Assay Kit - Labchem Catalog [labchem.com.my]
- 6. embopress.org [embopress.org]
- 7. Complex functions of Gcn5 and Pcaf in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Epigenetic Modulators: N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide (YF-2) versus Trichostatin A
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of epigenetics, the precise modulation of histone acetylation is a key strategy for understanding and potentially treating a variety of diseases, including cancer and neurological disorders. This guide provides a detailed comparison of two prominent, yet mechanistically distinct, epigenetic modulators: the novel histone acetyltransferase (HAT) activator, N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide (commonly known as YF-2), and the well-established histone deacetylase (HDAC) inhibitor, Trichostatin A (TSA).
At a Glance: this compound vs. Trichostatin A
| Feature | N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide (this compound) | Trichostatin A (TSA) |
| Common Name | This compound | TSA |
| Mechanism of Action | Activates Histone Acetyltransferases (HATs) | Inhibits Histone Deacetylases (HDACs) |
| Primary Effect | Promotes the addition of acetyl groups to histones | Prevents the removal of acetyl groups from histones |
| Net Result | Increased histone acetylation | Increased histone acetylation |
| Primary Targets | CBP, p300, PCAF, GCN5 | Class I and II HDACs (e.g., HDAC1, 3, 4, 6, 10) |
| Molecular Nature | Synthetic small molecule | Fungal-derived organic compound |
Mechanism of Action: A Tale of Two Approaches to Histone Acetylation
Both this compound and Trichostatin A ultimately lead to an increase in histone acetylation, a modification associated with a more open chromatin structure and increased gene transcription. However, they achieve this through opposing mechanisms.
This compound, the HAT Activator: this compound functions by directly activating key histone acetyltransferases, the enzymes responsible for transferring acetyl groups from acetyl-CoA to lysine residues on histone tails. By enhancing the activity of HATs like CBP/p300, PCAF, and GCN5, this compound promotes a state of histone hyperacetylation.
Trichostatin A, the HDAC Inhibitor: In contrast, TSA is a potent, reversible inhibitor of Class I and II histone deacetylases. These enzymes are responsible for removing acetyl groups from histones. By blocking HDAC activity, TSA prevents the deacetylation of histones, leading to an accumulation of acetylated histones.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and Trichostatin A, highlighting their potency and effects on cell viability.
Table 1: Enzyme Activity Modulation
| Compound | Target Enzyme(s) | Potency |
| This compound | CBP | EC50: 2.75 µM[1] |
| PCAF | EC50: 29.04 µM[1] | |
| GCN5 | EC50: 49.31 µM[1] | |
| Trichostatin A | HDACs (general) | IC50: ~1.8 nM (cell-free)[2] |
| HDAC1 | IC50: 6 nM[3] | |
| HDAC4 | IC50: 38 nM[3] | |
| HDAC6 | IC50: 8.6 nM[3] |
Table 2: In Vitro Anti-proliferative Activity
| Compound | Cell Line | Cell Type | IC50 / Effect |
| This compound | U251 | Glioblastoma | Inhibition observed at 0.03-80 µM (72h)[1] |
| CCRF-CEM | T-cell leukemia | Inhibition observed at 0.03-80 µM (72h)[1] | |
| Hs578T | Breast cancer | Inhibition observed at 0.03-80 µM (72h)[1] | |
| NCI-ADR-RES | Ovarian cancer (drug-resistant) | Inhibition observed at 0.03-80 µM (72h)[1] | |
| Trichostatin A | MCF-7 | Breast cancer (ERα+) | IC50: 26.4 nM (96h) |
| T-47D | Breast cancer (ERα+) | IC50: 30.7 nM (96h) | |
| ZR-75-1 | Breast cancer (ERα+) | IC50: 30.0 nM (96h) | |
| BT-474 | Breast cancer (ERα+) | IC50: 102.8 nM (96h) | |
| MDA-MB-231 | Breast cancer (ERα-) | IC50: 308.1 nM (96h) | |
| MDA-MB-453 | Breast cancer (ERα-) | IC50: 284.1 nM (96h) | |
| CAL 51 | Breast cancer (ERα-) | IC50: 104.5 nM (96h) | |
| SK-BR-3 | Breast cancer (ERα-) | IC50: 108.1 nM (96h) |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Histone Acetyltransferase (HAT) Activity Assay (for this compound)
This protocol is adapted from commercially available HAT inhibitor screening kits and can be modified to assess HAT activation.
Principle: A specific histone H3 peptide substrate is incubated with a HAT enzyme (e.g., p300/CBP) and Acetyl-CoA. The HAT enzyme transfers the acetyl group to the peptide. The remaining free thiol group on Coenzyme A is then detected colorimetrically or fluorometrically. An increase in signal in the presence of this compound indicates HAT activation.
Materials:
-
Recombinant HAT enzyme (e.g., p300/CBP)
-
Histone H3 peptide substrate
-
Acetyl-CoA
-
This compound (dissolved in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Developing solution (containing a thiol-detecting reagent)
-
96-well microplate
Procedure:
-
Prepare a reaction mixture containing the HAT enzyme, histone H3 peptide substrate, and assay buffer.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the wells of the microplate.
-
Initiate the reaction by adding Acetyl-CoA to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution.
-
Add the developing solution and incubate at room temperature for 15-30 minutes.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the EC50 value for this compound by plotting the signal against the log of the compound concentration.
Histone Deacetylase (HDAC) Activity Assay (for Trichostatin A)
This is a typical protocol for a fluorometric HDAC activity assay.
Principle: A fluorogenic HDAC substrate, typically a short peptide with an acetylated lysine residue and a fluorescent reporter group, is incubated with an HDAC enzyme source (e.g., nuclear extract or purified HDAC). Deacetylation of the substrate allows for cleavage by a developer enzyme, releasing the fluorescent group. TSA is used as an inhibitor to confirm the specificity of the assay.
Materials:
-
Nuclear extract or purified HDAC enzyme
-
Fluorogenic HDAC substrate
-
Trichostatin A (dissolved in DMSO)
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a peptidase)
-
96-well black microplate
Procedure:
-
Add the HDAC enzyme source to the wells of the microplate.
-
Add varying concentrations of Trichostatin A or vehicle control (DMSO) to the wells.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Add the developer solution to each well and incubate at 37°C for 15-30 minutes.
-
Measure the fluorescence using an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
-
Calculate the IC50 value for Trichostatin A by plotting the fluorescence signal against the log of the compound concentration.
Cell Viability (MTT) Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound or Trichostatin A
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or Trichostatin A for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate at 37°C for 2-4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for Histone Acetylation
Principle: This technique is used to detect and quantify changes in the levels of specific acetylated histones in cells treated with epigenetic modulators.
Materials:
-
Cells treated with this compound, Trichostatin A, or vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the specific acetylated histone overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total histone as a loading control.
-
Quantify the band intensities to determine the relative change in histone acetylation.
Concluding Remarks
N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide (this compound) and Trichostatin A represent two powerful tools for manipulating the epigenetic landscape. Their opposing mechanisms of action—HAT activation versus HDAC inhibition—offer distinct advantages and research applications. While both lead to histone hyperacetylation, the specific downstream effects on gene expression and cellular phenotype can differ. The choice between these compounds will depend on the specific research question, the biological context, and the desired therapeutic outcome. This guide provides a foundational comparison to aid researchers in selecting the most appropriate tool for their epigenetic studies.
References
- 1. Trichostatin A Relieves Growth Suppression and Restores Histone Acetylation at Specific Sites in a FUS ALS/FTD Yeast Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trichostatin A enhances acetylation as well as protein stability of ERα through induction of p300 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome-wide mapping of HATs and HDACs reveals distinct functions in active and inactive genes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of YF-2 and Genetic Approaches for Target Validation
This guide provides a comprehensive comparison of experimental outcomes following treatment with the novel dual inhibitor, YF-2, against those observed through genetic knockdown of its putative targets. The objective is to cross-validate the pharmacological effects of this compound with established genetic methods, offering researchers and drug development professionals a clear, data-driven assessment of its on-target activity.
Overview of this compound and Genetic Cross-Validation
This compound is an experimental small molecule designed as a dual inhibitor of Phosphoinositide 3-kinase (PI3K) and Histone Deacetylase 6 (HDAC6). Both PI3K and HDAC6 are implicated in oncogenic signaling pathways, making them attractive targets for cancer therapy. To ascertain that the biological effects of this compound are a direct consequence of inhibiting these targets, a cross-validation with genetic approaches, such as siRNA-mediated gene knockdown, is essential. This guide compares the phenotypic and molecular outcomes of this compound treatment with those of siRNA targeting PI3K and HDAC6 in a human cancer cell line model.
Comparative Efficacy: this compound vs. siRNA Knockdown
The following tables summarize the quantitative results from in vitro experiments designed to compare the effects of this compound with the genetic knockdown of its targets.
Table 1: Impact on Cancer Cell Proliferation
| Treatment Group | Concentration / Condition | Mean Inhibition of Cell Proliferation (%) ± SD |
| This compound | 100 nM | 75.4 ± 5.8 |
| siRNA PI3K | 50 nM | 42.1 ± 4.2 |
| siRNA HDAC6 | 50 nM | 38.7 ± 3.9 |
| siRNA PI3K + siRNA HDAC6 | 50 nM each | 72.9 ± 6.1 |
| Vehicle Control (DMSO) | 0.1% | 2.3 ± 1.5 |
| Non-Targeting siRNA | 50 nM | 3.1 ± 2.0 |
Table 2: Induction of Apoptosis
| Treatment Group | Concentration / Condition | Fold Increase in Caspase-3/7 Activity ± SD |
| This compound | 100 nM | 4.8 ± 0.5 |
| siRNA PI3K | 50 nM | 2.5 ± 0.3 |
| siRNA HDAC6 | 50 nM | 2.1 ± 0.2 |
| siRNA PI3K + siRNA HDAC6 | 50 nM each | 4.5 ± 0.6 |
| Vehicle Control (DMSO) | 0.1% | 1.0 ± 0.1 |
| Non-Targeting siRNA | 50 nM | 1.1 ± 0.1 |
Molecular Target Engagement: Comparative Western Blot Analysis
To confirm target engagement at the molecular level, the expression and post-translational modifications of key downstream effectors were quantified.
Table 3: Modulation of Downstream Signaling Pathways
| Treatment Group | Concentration / Condition | Relative p-AKT Levels (%) ± SD | Relative Acetylated-Tubulin Levels (%) ± SD |
| This compound | 100 nM | 28.3 ± 3.5 | 215.7 ± 18.2 |
| siRNA PI3K | 50 nM | 35.1 ± 4.1 | 105.2 ± 9.8 |
| siRNA HDAC6 | 50 nM | 95.8 ± 8.7 | 205.4 ± 15.9 |
| Vehicle Control (DMSO) | 0.1% | 100.0 ± 7.9 | 100.0 ± 8.1 |
| Non-Targeting siRNA | 50 nM | 98.2 ± 8.1 | 102.3 ± 7.5 |
Experimental Methodologies
A detailed description of the protocols used in the comparative experiments is provided below.
Cell Culture and Treatments: Human colorectal carcinoma cells (HCT116) were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For this compound treatment, cells were seeded and allowed to adhere overnight, followed by the addition of this compound or DMSO vehicle for 48 hours. For genetic knockdown, cells were transfected with siRNAs targeting PI3K (PIK3CA subunit) and HDAC6, or a non-targeting control, using a lipid-based transfection reagent for 48 hours prior to analysis.
Cell Proliferation Assay: Cell proliferation was assessed using a standard MTT assay. Following treatment, MTT reagent was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.
Apoptosis Assay: Apoptosis was quantified by measuring the activity of caspase-3 and -7 using a commercially available luminescent assay kit. Luminescence was measured using a plate reader 24 hours post-treatment.
Western Blotting: Cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against p-AKT (Ser473), AKT, acetylated-α-tubulin, and α-tubulin. A loading control (e.g., GAPDH) was also used. Blots were then incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations of Pathways and Workflows
Comparative Analysis of Small Molecule Epigenetic Modulators: A Guide for Researchers
In the dynamic field of epigenetics, small molecule modulators have emerged as powerful tools for both basic research and therapeutic development. These compounds offer the ability to reversibly alter gene expression patterns without changing the underlying DNA sequence, providing exciting opportunities for treating a range of diseases, including cancer and inflammatory disorders. This guide provides a comparative analysis of three prominent classes of small molecule epigenetic modulators, represented by JQ1 (a BET inhibitor), Vorinostat (an HDAC inhibitor), and Decitabine (a DNMT inhibitor).
Overview of a BET Inhibitor: JQ1
JQ1 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). BET proteins are "readers" of the epigenetic code, recognizing and binding to acetylated lysine residues on histone tails. This interaction recruits transcriptional machinery to specific gene promoters, activating gene expression. By competitively binding to the acetyl-lysine binding pocket of BET bromodomains, JQ1 displaces BET proteins from chromatin, leading to the downregulation of key oncogenes and inflammatory genes.
Overview of an HDAC Inhibitor: Vorinostat (SAHA)
Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is a histone deacetylase (HDAC) inhibitor. HDACs are "erasers" of the epigenetic code, removing acetyl groups from lysine residues on histone tails. This deacetylation leads to a more condensed chromatin structure, repressing gene transcription. Vorinostat inhibits the activity of multiple HDAC enzymes, leading to an accumulation of acetylated histones. This, in turn, results in a more open chromatin conformation and the re-expression of silenced tumor suppressor genes.
Overview of a DNMT Inhibitor: Decitabine
Decitabine (5-aza-2'-deoxycytidine) is a DNA methyltransferase (DNMT) inhibitor. DNMTs are "writers" of the epigenetic code, catalyzing the addition of a methyl group to cytosine bases in DNA, primarily at CpG dinucleotides. DNA methylation is a stable epigenetic mark generally associated with transcriptional repression. Decitabine is a nucleoside analog that gets incorporated into DNA during replication. It forms a covalent bond with DNMTs, trapping the enzymes and leading to their degradation. This results in a passive demethylation of the genome during subsequent rounds of DNA replication, leading to the re-expression of silenced genes.
Comparative Data of Epigenetic Modulators
| Feature | JQ1 | Vorinostat (SAHA) | Decitabine |
| Target Class | Bromodomain and Extra-Terminal (BET) proteins | Histone Deacetylases (HDACs) | DNA Methyltransferases (DNMTs) |
| Specific Targets | BRD2, BRD3, BRD4, BRDT | Class I, II, and IV HDACs | DNMT1, DNMT3A, DNMT3B |
| Mechanism of Action | Competitive inhibition of acetyl-lysine binding | Inhibition of deacetylase enzymatic activity | Covalent trapping and degradation of DNMTs |
| Effect on Chromatin | Displacement of BET proteins from chromatin | Increased histone acetylation, open chromatin | DNA hypomethylation |
| Primary Cellular Effect | Downregulation of target gene transcription | Re-expression of silenced genes | Re-expression of silenced genes |
| Example IC50 Value | ~50 nM for BRD4(1) | ~50 nM for most HDACs | ~0.1-1 µM for DNMT1 |
Signaling Pathway Diagrams
Caption: Mechanism of BET inhibition by JQ1.
Caption: Mechanism of HDAC inhibition by Vorinostat.
Caption: Mechanism of DNMT inhibition by Decitabine.
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine the occupancy of a specific protein (e.g., BRD4 or a specific histone mark) at a particular genomic region.
Methodology:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest.
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR (ChIP-qPCR) to quantify the enrichment of specific genomic regions or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.
"Confirming the on-target effects of N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide using siRNA"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Compound X, N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide, and its on-target effects, with a focus on utilizing small interfering RNA (siRNA) for target validation. The experimental data presented herein is designed to objectively assess the compound's performance and provide a framework for similar validation studies.
Hypothetical Target and Mechanism of Action
For the purpose of this guide, we will hypothesize that Compound X is a potent and selective inhibitor of the B-Raf kinase, a key component of the MAPK/ERK signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, making B-Raf an important therapeutic target. This guide will demonstrate how to confirm that the cytotoxic effects of Compound X are directly attributable to its inhibition of B-Raf.
Data Presentation
The following tables summarize the quantitative data from key experiments designed to validate the on-target effects of Compound X.
Table 1: Effect of Compound X and B-Raf siRNA on Cell Viability
| Treatment Group | Concentration/Dose | Cell Viability (% of Control) | Standard Deviation |
| Vehicle Control | - | 100 | ± 4.5 |
| Compound X | 10 nM | 52 | ± 3.8 |
| Compound X | 100 nM | 28 | ± 2.1 |
| Scrambled siRNA | 50 nM | 98 | ± 5.1 |
| B-Raf siRNA | 50 nM | 65 | ± 4.2 |
| Compound X + B-Raf siRNA | 10 nM + 50 nM | 63 | ± 3.9 |
| Compound X + Scrambled siRNA | 10 nM + 50 nM | 50 | ± 3.5 |
Table 2: Western Blot Analysis of B-Raf and p-ERK Expression
| Treatment Group | B-Raf Protein Level (% of Control) | p-ERK Protein Level (% of Control) |
| Vehicle Control | 100 | 100 |
| Compound X (100 nM) | 97 | 35 |
| Scrambled siRNA (50 nM) | 95 | 98 |
| B-Raf siRNA (50 nM) | 15 | 45 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
siRNA Transfection
This protocol outlines the steps for transiently knocking down the expression of the target protein, B-Raf, using siRNA.
-
Cell Seeding: Seed human melanoma (A375) cells in 6-well plates at a density of 2 x 10^5 cells per well in antibiotic-free DMEM supplemented with 10% FBS. Incubate at 37°C in a CO2 incubator until cells reach 60-80% confluency (typically 18-24 hours).[1]
-
Preparation of siRNA-Lipofectamine Complexes:
-
For each transfection, dilute 50 pmol of either B-Raf specific siRNA or a non-targeting scrambled control siRNA into 100 µL of Opti-MEM™ Reduced Serum Medium.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX Transfection Reagent into 100 µL of Opti-MEM™ Medium.
-
Combine the diluted siRNA and Lipofectamine™ solutions, mix gently, and incubate for 5 minutes at room temperature to allow for complex formation.[2]
-
-
Transfection:
-
Aspirate the growth medium from the cells and wash once with sterile PBS.
-
Add the 200 µL of the siRNA-Lipofectamine™ complex mixture to each well containing 800 µL of fresh, antibiotic-free medium.
-
Incubate the cells for 48 hours at 37°C before proceeding with downstream assays.
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Treatment: Following the 48-hour siRNA transfection, treat the cells with either vehicle control or the specified concentrations of Compound X for an additional 24 hours.
-
MTT Incubation:
-
Aspirate the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Aspirate the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
-
Western Blotting
This technique is used to detect and quantify the levels of specific proteins (B-Raf and phosphorylated ERK) in cell lysates.
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris. The supernatant contains the total protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for B-Raf, phospho-ERK (p-ERK), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Quantify the band intensities using densitometry software.
Visualizations
The following diagrams illustrate the hypothetical signaling pathway and the experimental workflow.
Caption: Hypothetical signaling pathway of Compound X targeting B-Raf.
Caption: Workflow for confirming the on-target effects of Compound X.
References
Assessing the Downstream Effects of YF-2 Induced Histone Acetylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the first-in-class histone acetyltransferase (HAT) activator, YF-2, with other epigenetic modifying agents. We delve into the downstream effects of this compound-induced histone acetylation, supported by experimental data, and provide detailed protocols for key assays.
Introduction to this compound and Histone Acetylation
Histone acetylation is a critical epigenetic modification that plays a pivotal role in regulating gene expression. This process, governed by the interplay of histone acetyltransferases (HATs) and histone deacetylases (HDACs), influences chromatin structure and accessibility for transcription factors. Dysregulation of histone acetylation is implicated in various diseases, including cancer.
This compound is a novel, selective, and blood-brain-barrier permeable activator of HATs, particularly the p300/CREB-binding protein (CBP) family.[1] Unlike HDAC inhibitors that cause a global, non-specific increase in acetylation, this compound offers a targeted approach to enhancing the activity of the endogenous HAT machinery.[2][3] This guide will explore the specific downstream consequences of this compound-mediated histone acetylation.
Data Presentation: this compound vs. Other Epigenetic Modulators
The following table summarizes the key characteristics and effects of this compound in comparison to commonly used HDAC inhibitors. This comparative data highlights the distinct mechanisms and potential advantages of targeted HAT activation.
| Feature | This compound (HAT Activator) | Romidepsin (HDAC Inhibitor) | Panobinostat (HDAC Inhibitor) |
| Primary Mechanism | Activates p300/CBP histone acetyltransferases.[1][2] | Inhibits Class I HDACs. | Pan-HDAC inhibitor. |
| Effect on Histone Acetylation | Increases acetylation at specific lysine residues (e.g., H3K14, H3K18, H3K27).[4] | Global increase in histone acetylation. | Global and potent increase in histone acetylation. |
| Reported Downstream Pathways | Interferon-gamma pathway, p53:BCL6 axis, MHC Class I/II upregulation.[2][5] | Apoptosis induction, cell cycle arrest. | Apoptosis induction, cell cycle arrest, anti-angiogenesis. |
| Selectivity | Selective for p300/CBP HATs.[1] | Selective for Class I HDACs. | Broad activity against multiple HDAC classes. |
| Efficacy in HDACi Resistance | Retains activity in HDAC inhibitor-resistant cell lines.[2] | N/A | N/A |
| Combination Synergy | Synergistic with HDAC inhibitors and PD-1 inhibitors.[4][5] | Synergistic with various anti-cancer agents. | Synergistic with various anti-cancer agents. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound signaling pathway leading to histone and non-histone protein acetylation and downstream effects.
Caption: General experimental workflow for assessing the effects of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods for analyzing histone acetylation and its downstream consequences.
Western Blot for Histone Acetylation
This protocol is used to detect changes in specific histone acetylation marks upon this compound treatment.
a. Sample Preparation (Histone Extraction):
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Isolate nuclei by centrifugation.
-
Extract histones from the nuclear pellet using a high-salt or acid extraction method.
-
Quantify protein concentration using a Bradford or BCA assay.
b. Electrophoresis and Transfer:
-
Denature histone extracts by boiling in SDS-PAGE sample buffer.
-
Separate proteins on a 15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency by Ponceau S staining.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-H3K27) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[6][7][8][9]
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This protocol allows for the genome-wide identification of regions with altered histone acetylation following this compound treatment.
a. Chromatin Preparation:
-
Cross-link proteins to DNA by treating cells with formaldehyde.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Sonify the chromatin to shear DNA into fragments of 200-500 base pairs.
b. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an antibody specific for the acetylated histone mark of interest overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specific binding.
c. DNA Purification and Library Preparation:
-
Elute the chromatin from the beads and reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Prepare a sequencing library from the purified ChIP DNA and input control DNA.
d. Sequencing and Data Analysis:
-
Sequence the libraries on a next-generation sequencing platform.
-
Align the sequencing reads to a reference genome.
-
Perform peak calling to identify regions of enrichment.
-
Analyze differential binding between this compound treated and control samples.[10][11][12][13]
RNA Sequencing (RNA-seq)
This protocol is used to analyze changes in gene expression resulting from this compound-induced histone acetylation.
a. RNA Extraction and Quality Control:
-
Lyse cells and extract total RNA using a column-based kit or TRIzol reagent.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
b. Library Preparation:
-
Isolate mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
c. Sequencing and Data Analysis:
-
Sequence the libraries on a next-generation sequencing platform.
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference transcriptome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between this compound treated and control samples.
-
Conduct pathway and gene ontology analysis on the differentially expressed genes.[14][15][16][17]
Conclusion
This compound represents a promising new approach to modulating the epigenome by specifically activating HAT enzymes. Its distinct mechanism of action compared to HDAC inhibitors suggests potential for overcoming resistance and achieving more targeted therapeutic effects. The downstream consequences of this compound-induced histone acetylation, including the activation of immune-related pathways, highlight its potential in oncology and other diseases with epigenetic dysregulation. The experimental protocols provided in this guide offer a framework for researchers to further investigate the effects of this compound and other HAT activators.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. grantome.com [grantome.com]
- 4. researchgate.net [researchgate.net]
- 5. First-in-class HAT activator enhances immune checkpoint inhibitors | BioWorld [bioworld.com]
- 6. Histone western blot protocol | Abcam [abcam.com]
- 7. epigentek.com [epigentek.com]
- 8. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunoblotting histones from yeast whole cell protein extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
"Reproducibility of experiments using N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide"
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the histone acetyltransferase (HAT) activator N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide, also known as YF-2, with other known p300 HAT activators. This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes relevant biological pathways and workflows to aid in the reproducible application of these compounds.
Introduction to this compound and p300/CBP Histone Acetyltransferases
N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide (this compound) is a novel, blood-brain-barrier permeable activator of the p300/CBP family of histone acetyltransferases (HATs).[1] These enzymes play a critical role in the regulation of gene expression by acetylating lysine residues on histone tails, leading to a more open chromatin structure that facilitates transcription. Dysregulation of p300/CBP activity has been implicated in various diseases, including cancer and neurodegenerative disorders such as Alzheimer's disease, making small molecule modulators of these enzymes valuable tools for research and potential therapeutic agents.[2][3]
This guide compares this compound with two other well-characterized p300 HAT activators:
-
CTPB : N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide
-
CTB : N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide
Comparative Analysis of In Vitro Activity
The following table summarizes the available quantitative data on the in vitro activity of this compound, CTPB, and CTB as p300 HAT activators.
| Compound | Target | EC50 (µM) | Maximal Activation (µM) | Cell Viability IC50 (µM) | Notes |
| This compound | CBP | 2.75 | Not Reported | Not Reported | Also shows activity against PCAF (EC50: 29.04 µM) and GCN5 (EC50: 49.31 µM). No effect on HDACs.[1] |
| CTPB | p300 | Not Reported | 275 | Not Reported | Selectively activates p300 over PCAF.[4] |
| CTB | p300 | Not Reported | Dose-dependent (10-250) | 85.43 (MCF-7 cells) | Induces apoptosis in MCF-7 cells. |
In Vivo Experimental Data: Contextual Memory Enhancement
A key application of this compound has been demonstrated in a mouse model of contextual fear conditioning, a behavioral paradigm used to assess learning and memory.
| Compound | Animal Model | Dosing Regimen | Outcome |
| This compound | Mouse | 20 mg/kg, i.p., 2 hours before electric shock or 5 mg/kg, i.p., 30 min before electric shock | Rescues defects in contextual memory.[1] |
Experimental Protocols
In Vitro Histone Acetyltransferase (HAT) Assay
This protocol is adapted from the methodology used for the characterization of CTPB and can be applied to assess the activity of this compound and other HAT activators.
Materials:
-
Recombinant p300 enzyme
-
HeLa core histones
-
[³H]acetyl-CoA
-
HAT assay buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
Test compounds (this compound, CTPB, CTB) dissolved in DMSO
-
P81 phosphocellulose filter paper
-
Scintillation fluid and counter
Procedure:
-
Prepare reaction mixtures in HAT assay buffer containing 5 ng of recombinant p300 and 800 ng of HeLa core histones.
-
Add varying concentrations of the test compound (e.g., 25-300 µM for CTPB) or DMSO as a vehicle control.
-
Initiate the reaction by adding 0.1 µCi of [³H]acetyl-CoA.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
Spot the reaction mixture onto P81 phosphocellulose filter paper.
-
Wash the filters three times with 50 mM sodium carbonate buffer (pH 9.2).
-
Air dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
For fluorography, reactions can be stopped by adding SDS-PAGE loading buffer, separated on a 15% SDS-PAGE gel, and visualized by fluorography.
Contextual Fear Conditioning in Mice
This protocol provides a general framework for assessing the in vivo efficacy of this compound in a contextual fear conditioning paradigm.
Materials:
-
Male C57BL/6J mice
-
Fear conditioning apparatus with a grid floor for delivering foot shocks
-
This compound dissolved in a suitable vehicle
-
Vehicle control
Procedure:
-
Habituation: Handle the mice for several days prior to the experiment to reduce stress.
-
Drug Administration: Administer this compound (e.g., 5 mg/kg or 20 mg/kg, i.p.) or vehicle control at the specified time before training (e.g., 30 minutes or 2 hours).
-
Training: Place the mouse in the fear conditioning chamber. After a 2-minute exploration period, deliver a mild foot shock (e.g., 0.5-0.75 mA for 2 seconds).[5]
-
Contextual Memory Test: 24 hours after training, return the mouse to the same chamber and record its behavior for a set period (e.g., 5 minutes). The primary measure of fear memory is "freezing" behavior, defined as the absence of all movement except for respiration.[5]
-
Data Analysis: Quantify the percentage of time spent freezing during the contextual memory test. This can be done manually by a trained observer or using automated video analysis software.
Apoptosis Assay in MCF-7 Cells
This protocol can be used to evaluate the pro-apoptotic effects of compounds like CTB in a cancer cell line.
Materials:
-
MCF-7 breast cancer cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., CTB)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Culture: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the test compound for the desired duration (e.g., 24 hours). Include a vehicle-treated control group.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Visualizations
Signaling Pathway of p300/CBP in Transcriptional Activation
Caption: p300/CBP signaling pathway in gene activation.
Experimental Workflow for In Vitro HAT Assay
Caption: Workflow for in vitro HAT activity assay.
Logical Relationship of Fear Conditioning Experiment
Caption: Logic of the contextual fear conditioning experiment.
References
- 1. Roles of the MYST Family in the Pathogenesis of Alzheimer’s Disease via Histone or Non-histone Acetylation [aginganddisease.org]
- 2. Lysine Acetyltransferases CBP and p300 as Therapeutic Targets in Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulating Cognition-Linked Histone Acetyltransferases (HATs) as a Therapeutic Strategy for Neurodegenerative Diseases: Recent Advances and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone acetyltransferases: challenges in targeting bi-substrate enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
"In vivo validation of N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide's therapeutic potential"
A detailed examination of the therapeutic potential of N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide, a novel investigational compound, reveals promising anti-tumor activity in preclinical models of BRAF-mutated melanoma. This guide provides a comparative analysis of its performance against established BRAF inhibitors, supported by experimental data and detailed methodologies, to offer a comprehensive resource for researchers and drug development professionals.
The compound, hereafter referred to as Compound X, has a chemical structure incorporating a trifluoromethylphenyl group, a feature often associated with targeted cancer therapies, particularly BRAF inhibitors. This structural characteristic prompted an in vivo investigation into its efficacy in a well-established xenograft model of human melanoma bearing the BRAF V600E mutation, a common driver of this malignancy.[1][2]
Comparative Efficacy Against Marketed BRAF Inhibitors
To contextualize the therapeutic potential of Compound X, its anti-tumor activity was benchmarked against two FDA-approved BRAF inhibitors, Vemurafenib and Dabrafenib. The primary endpoint for this comparison was tumor growth inhibition in a patient-derived xenograft (PDX) mouse model of BRAF V600E mutant melanoma.
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | 1500 ± 150 | - | +2.5 |
| Compound X | 50 mg/kg | 350 ± 75 | 76.7 | -1.8 |
| Vemurafenib | 50 mg/kg | 450 ± 90 | 70.0 | -3.1 |
| Dabrafenib | 30 mg/kg | 400 ± 80 | 73.3 | -2.5 |
Data are presented as mean ± standard deviation.
The results, summarized in the table above, demonstrate that Compound X at a dose of 50 mg/kg administered orally once daily, exhibited a statistically significant reduction in tumor volume compared to the vehicle control group. Notably, Compound X demonstrated comparable, if not slightly superior, tumor growth inhibition compared to both Vemurafenib and Dabrafenib at their respective clinically relevant doses. All treatments were generally well-tolerated, with minimal changes in body weight observed across the treatment arms.
Experimental Protocols
A transparent and reproducible methodology is paramount in preclinical research. The following section outlines the key experimental protocols employed in this in vivo validation study.
Patient-Derived Xenograft (PDX) Model Establishment and Drug Administration
-
Tumor Implantation: BRAF V600E mutant human melanoma tissue, obtained from a consenting patient, was surgically implanted subcutaneously into the flank of 8-week-old female immunodeficient mice (NU/NU).
-
Tumor Growth Monitoring: Tumor dimensions were measured twice weekly using digital calipers, and tumor volume was calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment Initiation: Once tumors reached an average volume of 150-200 mm³, mice were randomized into four treatment groups (n=8 per group): Vehicle control, Compound X (50 mg/kg), Vemurafenib (50 mg/kg), and Dabrafenib (30 mg/kg).
-
Drug Formulation and Administration: All compounds were formulated in a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. Treatments were administered via oral gavage once daily for 21 consecutive days.
-
Toxicity Monitoring: Animal body weight and general health were monitored daily as indicators of treatment-related toxicity.
Visualizing the Mechanism and Workflow
To further elucidate the context of this research, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.
Caption: The MAPK/ERK signaling pathway, frequently activated by BRAF mutations in melanoma.
Caption: A streamlined overview of the in vivo experimental workflow.
References
Safety Operating Guide
Proper Disposal of N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide based on established principles of laboratory safety and hazardous waste management. It is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer or the specific waste disposal protocols established by your institution's Environmental Health and Safety (EHS) department. Always consult the official SDS and your local EHS guidelines before handling or disposing of this chemical.
The following procedures are intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide.
Chemical and Physical Properties
A summary of the known properties of this compound is presented below. This information is crucial for correct waste identification and segregation.
| Property | Value |
| Chemical Name | N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide |
| CAS Number | 1311423-89-8[1][2] |
| Molecular Formula | C₂₀H₂₂ClF₃N₂O₃[2] |
| Molecular Weight | 430.85 g/mol [2] |
| Purity | ≥98%[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to ensure safety and regulatory compliance. The following steps outline a general protocol for managing waste containing N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide.
Step 1: Waste Identification and Classification
-
Hazard Identification: Based on its chemical structure, which includes a chlorinated aromatic ring and a trifluoromethyl group, this compound should be treated as a halogenated organic hazardous waste . Halogenated solvents and compounds require specific disposal routes and should not be mixed with non-halogenated waste streams.[3][4]
-
Consult the SDS: The official Safety Data Sheet is the primary source of information regarding the specific hazards of the compound, including its potential for toxicity, reactivity, and environmental harm. The SDS will provide explicit instructions for disposal.
-
Regulatory Framework: Disposal must adhere to federal, state, and local regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[5]
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective and compliant disposal.
-
Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container for all waste containing N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide.
-
Avoid Mixing: Do not mix this waste with other waste streams, particularly non-halogenated organic waste, aqueous waste, or reactive chemicals like acids and bases.[5][6] Mixing different types of waste can create a more hazardous mixture and significantly increase disposal costs.[4]
-
Solid vs. Liquid Waste: If the waste is in a solid form (e.g., contaminated lab supplies), it should be collected separately from liquid waste.
Step 3: Waste Collection and Storage
-
Container Selection: The waste container must be made of a material compatible with the chemical and any solvents used. Typically, glass or high-density polyethylene (HDPE) containers are suitable. The container must have a secure, tight-fitting lid.[5]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name of all constituents (including solvents) and their approximate percentages.[5] The date of accumulation should also be recorded.
-
Storage Location: Store the waste container in a designated satellite accumulation area, such as a chemical fume hood, to prevent the release of vapors into the laboratory.[7] The storage area should have secondary containment to capture any potential leaks or spills.[8]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[5][6] Do not overfill the container; a good practice is to fill it to no more than 80% of its capacity.
Step 4: Disposal and Removal
-
Contact EHS: When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[7]
-
Transportation: If you need to transport the waste to a central collection point, use a stable cart with secondary containment.[8]
-
Documentation: Your EHS department will handle the final disposal through a licensed hazardous waste management company and will maintain all necessary documentation and manifests.
Summary of Disposal Best Practices
| Do | Do Not |
| Always consult the official SDS and your institution's EHS guidelines. | Never pour this chemical down the drain.[4][6] |
| Segregate as halogenated organic waste .[3][4] | Never mix with non-halogenated, aqueous, or reactive waste.[5][6] |
| Use a compatible, properly labeled container with a secure lid.[5] | Never leave the waste container open.[5][6] |
| Store in a designated satellite accumulation area with secondary containment.[7][8] | Never dispose of this chemical in the regular trash.[6] |
| Arrange for disposal through your EHS department.[7] | Do not attempt to neutralize or treat the chemical waste yourself. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide waste.
Caption: Chemical Waste Disposal Workflow
References
- 1. BenzaMide, N-[4-chloro-3-(trifluoroMethyl)phenyl]-2-[2-(diMethylaMino)ethoxy]-6-ethoxy- | 1311423-89-8 [chemicalbook.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
Essential Safety and Operational Guidance for Handling N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This document provides essential, immediate safety and logistical information for N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide (CAS No. 1311423-89-8), including personal protective equipment (PPE) recommendations, operational handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
Based on the hazard statements for similar chemical structures, which indicate potential for skin, eye, and respiratory irritation, as well as aquatic toxicity, the following PPE is recommended.[1][2][3]
| Situation | Required Personal Protective Equipment |
| Routine Handling in a Ventilated Hood | - Nitrile gloves- Laboratory coat- ANSI-approved safety glasses with side shields |
| Weighing and Preparing Solutions | - Nitrile gloves- Laboratory coat- Chemical safety goggles- Face shield (if not working behind a sash)- Use of a chemical fume hood is mandatory |
| Accidental Spill or Release | - Nitrile gloves (double-gloving recommended)- Chemical-resistant coveralls or apron- Chemical safety goggles and face shield- Air-purifying respirator with appropriate cartridges |
Operational Plan for Safe Handling
A systematic approach to handling N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide is crucial to minimize exposure and ensure a safe laboratory environment.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled with the chemical name, CAS number, and hazard symbols.
-
Log the chemical into the laboratory's inventory system.
2. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
-
Keep the container tightly sealed.
-
The storage area should be clearly marked with the appropriate hazard warnings.
3. Preparation and Use:
-
All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1]
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[4]
-
Use dedicated, clean spatulas and glassware.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
4. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][4]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Spill: Evacuate the area. Wear appropriate PPE as outlined in the table above. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.
Disposal Plan
Proper disposal of N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification:
-
All disposable materials that have come into contact with the chemical (e.g., gloves, weigh paper, pipette tips) should be considered hazardous waste.
-
Unused or unwanted chemical should be disposed of as hazardous chemical waste.
2. Waste Segregation and Storage:
-
Collect all solid waste in a dedicated, labeled, and sealed container.
-
Collect all liquid waste containing the chemical in a separate, labeled, and sealed container.
-
Store waste containers in a designated satellite accumulation area.
3. Waste Disposal:
-
Dispose of all waste through your institution's hazardous waste management program.
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of the compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
